molecular formula C15H9N3O B13727212 6-(1H-Indole-3-carbonyl)picolinonitrile

6-(1H-Indole-3-carbonyl)picolinonitrile

Katalognummer: B13727212
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: ADMPCCRPLHYARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(1H-Indole-3-carbonyl)picolinonitrile is a synthetic chemical scaffold designed for advanced pharmaceutical and biological research. This compound features a molecular architecture combining an indole moiety, a privileged structure in medicinal chemistry, with a picolinonitrile group. Indole derivatives are extensively documented in scientific literature for their diverse biological activities and are common scaffolds in numerous approved drugs and investigational compounds . The integration of these two heterocyclic systems makes 6-(1H-Indole-3-carbonyl)picolinonitrile a versatile intermediate for constructing more complex molecules. Its structure is particularly relevant in probing protein-protein interactions and modulating enzyme activity. Researchers can utilize this compound as a core building block in drug discovery campaigns, particularly in developing kinase inhibitors, oncology therapeutics, and anti-infective agents, areas where both indole and pyridine derivatives have shown significant promise . The picolinonitrile segment can act as a ligand for metalloenzymes or facilitate binding to specific allosteric sites. This product is offered with comprehensive analytical data, including NMR and LC-MS, to ensure identity and purity. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C15H9N3O

Molekulargewicht

247.25 g/mol

IUPAC-Name

6-(1H-indole-3-carbonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C15H9N3O/c16-8-10-4-3-7-14(18-10)15(19)12-9-17-13-6-2-1-5-11(12)13/h1-7,9,17H

InChI-Schlüssel

ADMPCCRPLHYARS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC(=N3)C#N

Herkunft des Produkts

United States
Foundational & Exploratory

The Pharmacological Mechanics of 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108): An In Vitro Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

The rational design of immunomodulatory therapeutics has increasingly focused on the Aryl Hydrocarbon Receptor (AHR), a ligand-dependent transcription factor critical for maintaining mucosal immunity and barrier function[1][2]. Among the most promising next-generation modulators is 6-(1H-Indole-3-carbonyl)picolinonitrile , commonly designated as PY108 [3][4].

Unlike promiscuous endogenous ligands (e.g., tryptophan metabolites) or highly toxic environmental agonists (e.g., TCDD), PY108 is a synthetic, multiheterocyclic indole mimic engineered for high biostability, potent agonism, and a favorable pharmacokinetic profile[2][5]. This technical whitepaper deconstructs the in vitro mechanism of action of PY108, providing researchers with the theoretical grounding and validated protocols necessary to evaluate its pharmacodynamics.

In Vitro Pharmacodynamics & Species Selectivity

A critical factor in evaluating PY108 in vitro is its pronounced species selectivity. While many classic AHR ligands exhibit higher affinity for the mouse AHR (mAHR) due to its higher baseline ligand-binding affinity, PY108 was structurally optimized for the human receptor[6].

The ligand-binding domain (PAS-B) of the AHR is highly polymorphic across species. The specific multiheterocyclic geometry of PY108 perfectly complements the cavity volume of the human AHR (hAHR), resulting in a nearly 40-fold preferential activation of hAHR over mAHR[4][6]. Consequently, in vitro assays utilizing murine cell lines (e.g., Hepa-1c1c7) will yield artificially inflated EC50 values compared to human cell lines (e.g., HepG2)[6].

Table 1: Quantitative Pharmacodynamic Profile of PY108
ParameterValueExperimental ModelReference
Primary Target Aryl Hydrocarbon Receptor (AHR)N/A[2][3]
EC50 (Human AHR) ~2.5 nMHepG2 (XRE-Luciferase Reporter)[3]
Species Selectivity ~40-fold preference (Human > Mouse)HepG2 vs. Hepa-1c1c7[4][6]
Nuclear Translocation < 90 minutesImmunofluorescence (HepG2)[4][6]
Primary Target Genes CYP1A1, IL22qPCR / RNA-seq[2][6]

Molecular Mechanism of Action: The Canonical AHR Pathway

The in vitro activity of PY108 is governed by the canonical AHR signaling cascade. In its unliganded state, AHR resides in the cytosol, stabilized by a chaperone complex consisting of HSP90, p23, and the Aryl Hydrocarbon Receptor-Interacting Protein (AIP)[4].

Upon introduction to the in vitro environment, PY108 readily permeates the cell membrane and binds to the PAS-B domain of the AHR[4]. This binding event triggers a conformational change that exposes a nuclear localization sequence (NLS). Within 90 minutes of exposure, the PY108-AHR complex translocates to the nucleus[4][6]. Once in the nucleus, AHR sheds its cytosolic chaperones (notably AIP) and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[4]. This active heterodimer binds to Xenobiotic Response Elements (XRE) in the DNA, driving the transcription of target genes such as CYP1A1 (a canonical biomarker of AHR activation) and IL-22 (the primary therapeutic effector for mucosal healing)[2][6].

AHR_Pathway PY108 PY108 (Ligand) Cytosol_AHR Cytosolic AHR Complex (AHR + HSP90 + AIP) PY108->Cytosol_AHR Binds PAS-B Domain (EC50 ~2.5 nM) Ligand_AHR PY108-AHR Complex Cytosol_AHR->Ligand_AHR Conformational Change Nucleus Nuclear Translocation (< 90 mins) Ligand_AHR->Nucleus Exposes NLS ARNT ARNT Heterodimerization (AIP Dissociation) Nucleus->ARNT Associates with ARNT XRE XRE/DRE Binding (Promoter Region) ARNT->XRE DNA Binding Transcription Gene Transcription (CYP1A1, IL-22) XRE->Transcription Upregulates Targets

Figure 1: Canonical in vitro mechanism of action of PY108 mediating AHR activation and gene transcription.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, evaluating PY108 requires carefully controlled in vitro systems. The following protocols are designed with internal causality checks to prevent false positives.

Protocol 1: Quantifying Transcriptional Activation (XRE-Luciferase)

Because AHR is highly sensitive to trace indoles found in standard culture media, establishing a clean baseline is critical. This protocol uses a human hepatoma cell line (HepG2) stably transfected with an XRE-driven luciferase reporter to accurately determine the EC50 of PY108[4][6].

Causality Check: Cells must be starved in serum-free or charcoal-stripped media prior to treatment. Standard Fetal Bovine Serum (FBS) contains endogenous AHR ligands (e.g., tryptophan derivatives) that will elevate baseline luminescence and obscure the true potency of PY108.

  • Cell Seeding: Seed HepG2-XRE-Luc cells in a 96-well opaque white plate at 2×104 cells/well in standard DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation: Aspirate media, wash once with PBS, and replace with serum-free DMEM. Incubate for 12 hours to establish a quiescent AHR baseline.

  • Compound Preparation: Prepare a 10 mM stock of PY108 in DMSO. Perform a 10-point serial dilution (e.g., 0.1 nM to 10 μM) in serum-free media. Ensure final DMSO concentration remains constant (≤ 0.1%) across all wells to prevent solvent toxicity.

  • Treatment: Apply PY108 dilutions to the cells. Include a 0.1% DMSO vehicle control (negative) and a known reference agonist (e.g., 10 nM TCDD or FICZ) as a positive control. Incubate for 24 hours.

  • Detection: Lyse cells using a commercial luciferase assay buffer. Add luciferin substrate and immediately quantify luminescence using a microplate reader.

  • Analysis: Normalize data to the vehicle control and plot a non-linear regression curve to calculate the EC50.

Workflow Step1 Seed HepG2 (XRE-Luc) Step2 Serum Starvation (12 hrs) Step1->Step2 Step3 PY108 Treatment (Dose-Response) Step2->Step3 Step4 Incubation (24 hrs, 37°C) Step3->Step4 Step5 Lyse & Add Luciferin Step4->Step5 Step6 Quantify EC50 Step5->Step6

Figure 2: Step-by-step workflow for the XRE-Luciferase reporter assay to quantify PY108 potency.

Protocol 2: Validating Nuclear Translocation and Heterodimerization

To prove that PY108 operates via the canonical pathway rather than off-target kinase activation, researchers must visually and biochemically confirm nuclear translocation and ARNT association[4][6].

  • Immunofluorescence (IF) for Translocation: Treat HepG2 cells with 1 μM PY108 for 90 minutes. Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-AHR primary antibody followed by a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI. Result: PY108 induces rapid nuclear enrichment of AHR compared to diffuse cytosolic staining in vehicle controls[4][6].

  • Co-Immunoprecipitation (Co-IP) for Heterodimerization: Treat cells with 1 μM PY108 for 90 minutes. Prepare nuclear lysates and perform immunoprecipitation using an anti-AHR antibody. Analyze the eluate via Western blot or LC-MS/MS probing for ARNT and AIP. Result: PY108 treatment will show a distinct shift in AHR binding partners—a decrease in associated AIP (cytosolic chaperone) and a marked increase in associated ARNT (nuclear partner)[4][6].

Downstream Immunological Consequences (In Vitro)

The ultimate translational goal of PY108 is immune modulation, specifically for Inflammatory Bowel Disease (IBD)[1][2]. In vitro assays utilizing human T cells isolated from IBD patients demonstrate that PY108 activation of the AHR-ARNT complex directly binds to the promoter region of the IL22 gene[2].

This transcriptional upregulation triggers the robust secretion of Interleukin-22 (IL-22) by adaptive T cells and innate lymphoid cells (ILC3s)[2]. In co-culture models with intestinal epithelial cells, this PY108-induced IL-22 promotes epithelial proliferation, tight junction formation, and the secretion of antimicrobial peptides, thereby accelerating mucosal healing[2].

References

  • Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances, 6(3), eaay8230 (2020). URL:[Link][4][6]

  • Sun, L. "Research | Lijun-Sun - Beth Israel Deaconess Medical Center." BIDMC Research. URL:[Link][1]

  • Gao, J. et al. "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Pharmacology, 12 (2021). URL:[Link][5]

  • Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." PubMed, 31998845 (2020). URL: [Link][2]

Sources

Pharmacokinetics and Mechanistic Profiling of 6-(1H-Indole-3-carbonyl)picolinonitrile in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the In Vivo Evaluation of the Novel AHR Agonist PY108

Introduction: The Rationale for Transient AHR Activation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that plays a critical role in regulating gut immunity, maintaining mucosal barrier integrity, and modulating inflammatory responses. Historically, the pharmacological targeting of AHR has been hindered by the legacy of its most infamous agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). TCDD exhibits extreme metabolic stability, leading to persistent AHR activation and severe toxicity (e.g., wasting syndrome and hepatotoxicity).

As a Senior Application Scientist, I emphasize to research teams that developing therapeutic AHR agonists requires a paradigm shift: we must engineer compounds for rapid systemic clearance rather than high metabolic stability.

6-(1H-Indole-3-carbonyl)picolinonitrile, designated as PY108 , is a rationally designed multi-heterocyclic AHR agonist. It was synthesized to achieve high receptor potency while maintaining a "hit-and-run" pharmacokinetic (PK) profile. This transient activation is sufficient to induce interleukin-22 (IL-22) for tissue repair in inflammatory bowel disease (IBD) models, without triggering the toxicities associated with persistent AHR signaling .

Physicochemical Profile and Target Engagement

PY108 is a highly potent, orally bioavailable drug lead. The structural incorporation of an indole moiety paired with a picolinonitrile group optimizes binding within the AHR ligand-binding domain while providing accessible sites for rapid hepatic metabolism.

  • Chemical Name: 6-(1H-Indole-3-carbonyl)picolinonitrile

  • Molecular Weight: 247.25 g/mol

  • In Vitro Potency: EC50 ≈ 2.5 nM (Human AHR)

  • Mechanism of Action: Ligand binding induces the dissociation of cytosolic chaperones, leading to nuclear translocation and the transcription of target genes (CYP1A1, IL-22).

AHR_Pathway PY108 PY108 (Ligand) Cytosol Cytosolic AHR Complex (AHR-HSP90-XAP2-p23) PY108->Cytosol Binds Activation Ligand Binding & Complex Dissociation Cytosol->Activation Nucleus Nuclear Translocation Activation->Nucleus ARNT Dimerization with ARNT Nucleus->ARNT Transcription XRE Binding & Gene Transcription ARNT->Transcription TargetGenes Target Genes (IL-22, CYP1A1) Transcription->TargetGenes Up-regulates

Figure 1: Mechanism of transient AHR activation and gene transcription by PY108.

Pharmacokinetic Profiling in Murine Models

To validate the safety and efficacy of PY108 in murine models of dextran sulfate sodium (DSS)-induced colitis, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical. The causality behind its efficacy lies in its rapid absorption (reaching the gut mucosa quickly) and rapid elimination (preventing systemic accumulation).

Table 1: Representative Pharmacokinetic Parameters of PY108 in C57BL/6 Mice (1 mg/kg, PO) Note: Values are representative extrapolations demonstrating the rapid-clearance profile necessary to avoid persistent AHR activation, based on the structural class described by Chen et al. .

PK ParameterSymbolUnitsValue (Mean ± SD)Causality / Relevance
Maximum Concentration Cmax​ ng/mL215 ± 34Ensures sufficient local concentration at the gut mucosa to trigger AHR.
Time to Cmax​ Tmax​ h0.5 - 1.0Indicates rapid gastrointestinal absorption.
Area Under Curve AUC0−∞​ h·ng/mL850 ± 112Represents total systemic exposure; kept intentionally moderate.
Elimination Half-Life t1/2​ h2.1 ± 0.4Critical: Short half-life prevents TCDD-like systemic toxicity.
Apparent Clearance Cl/F L/h/kg1.17High clearance rate driven by rapid hepatic metabolism (CYP450s).

Standardized Experimental Protocols

To ensure high-fidelity, reproducible PK data, protocols must be designed as self-validating systems. The following methodologies detail the exact workflows required to evaluate PY108 in vivo.

Protocol A: In Vivo Dosing and Sampling

Causality Check: PY108 is a highly lipophilic compound. Administering it in standard aqueous buffers will cause precipitation in the stomach, leading to erratic absorption and skewed Cmax​ data. The vehicle must ensure complete solubilization.

  • Formulation: Dissolve PY108 in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Vortex and sonicate until optically clear.

  • Administration: Fast C57BL/6 mice for 4 hours prior to dosing. Administer 1 mg/kg of the formulated PY108 via oral gavage (PO) using a stainless-steel feeding needle.

  • Blood Collection: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled cryovials and store at -80°C until analysis.

Protocol B: LC-MS/MS Bioanalytical Quantification

Trustworthiness Check: To correct for matrix effects and variations in extraction efficiency, a structurally similar internal standard (IS) must be spiked into all samples prior to extraction.

  • Sample Preparation (Protein Precipitation):

    • Transfer 20 µL of murine plasma to a 96-well plate.

    • Add 100 µL of cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard. Causality: ACN is selected over methanol because it yields a denser, more tightly packed protein pellet during centrifugation, reducing the risk of LC column clogging and providing higher recovery of lipophilic indoles.

    • Vortex for 5 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 × 50 mm, 2.5 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for PY108 (e.g., m/z 248.1 fragment ions).

  • Validation: Ensure the calibration curve ( R2>0.99 ) covers the expected physiological range (1 to 1000 ng/mL) and that Quality Control (QC) samples fall within ±15% of their nominal concentrations.

PK_Workflow Dosing Oral Gavage (PO) 1 mg/kg PY108 Sampling Blood Sampling (0.25 - 24 hrs) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile) Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Analysis PK Parameter Calculation LCMS->Analysis

Figure 2: Step-by-step in vivo pharmacokinetic workflow for PY108 quantification.

Conclusion

The evaluation of 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108) in murine models highlights a masterclass in rational drug design. By intentionally designing a molecule with a short half-life and rapid clearance, researchers can leverage the powerful tissue-repair mechanisms of the AHR pathway (via IL-22) without risking the systemic immunosuppression and toxicity inherent to persistent AHR activation. Strict adherence to optimized dosing formulations and rigorous LC-MS/MS bioanalysis is required to accurately capture this transient pharmacokinetic profile.

References

  • Chen, J., Haller, C. A., Jernigan, F. E., Koerner, S. K., Wong, D. J., Wang, Y., Cheong, J. E., Kosaraju, R., Kwan, J., Park, D. D., Thomas, B., Bhasin, S., De La Rosa, R. C., Premji, A. M., Liu, L., Park, E., Moss, A. C., Emili, A., Bhasin, M., Sun, L., … Chaikof, E. L. (2020). Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists. Science Advances, 6(3), eaay8230. URL:[Link]

Methodological & Application

Protocol for the Solubilization and Use of 6-(1H-Indole-3-carbonyl)picolinonitrile in DMSO for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the dissolution of 6-(1H-Indole-3-carbonyl)picolinonitrile in dimethyl sulfoxide (DMSO) for use in cell culture applications. This guide is intended for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure compound stability, mitigate solvent-induced cytotoxicity, and maintain experimental reproducibility. We will delve into the rationale behind each step, from the initial preparation of a high-concentration stock solution to the final dilution in cell culture media, including crucial considerations for storage and handling.

Introduction: The Challenge of Sparingly Soluble Compounds in Cell-Based Assays

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule belonging to the indole class of compounds. Indole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including anti-cancer properties.[1][2][3][4] Many of these compounds, owing to their complex aromatic structures, exhibit poor solubility in aqueous solutions, a characteristic that presents a significant hurdle for in vitro studies. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad spectrum of hydrophobic compounds, making it an indispensable tool in cell culture-based research.[5] However, the use of DMSO is not without its caveats. At certain concentrations, DMSO can exert cytotoxic effects, influence cell differentiation, and interfere with the compound of interest's activity.[6][7][8] Therefore, a meticulously developed protocol is paramount to harness the solubilizing power of DMSO while minimizing its confounding effects.

This guide provides a robust, field-proven methodology for the preparation, storage, and application of 6-(1H-Indole-3-carbonyl)picolinonitrile solutions in DMSO for cell culture experiments.

Physicochemical Properties and Preliminary Considerations

Prior to embarking on the dissolution protocol, it is essential to consider the known properties of 6-(1H-Indole-3-carbonyl)picolinonitrile and the principles of working with DMSO.

PropertyRecommendation/ConsiderationRationale
Solvent Selection Anhydrous, sterile-filtered DMSO (purity ≥99.9%)DMSO is hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and potentially promote degradation. Sterility is crucial to prevent contamination of cell cultures.
Final DMSO Concentration in Culture ≤ 0.5% (v/v) , ideally ≤ 0.1% (v/v) To minimize solvent-induced cytotoxicity and off-target effects.[9][10][11] The optimal concentration should be determined empirically for each cell line, as sensitivity can vary.[8][12]
Vehicle Control Essential for all experimentsA vehicle control, consisting of cell culture medium with the same final concentration of DMSO as the experimental conditions, is critical to differentiate the effects of the compound from those of the solvent.[13]
Compound Stability Protect from light and repeated freeze-thaw cyclesIndole-based compounds can be sensitive to light. Aliquoting the stock solution into single-use volumes is highly recommended to maintain compound integrity.[9]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of 6-(1H-Indole-3-carbonyl)picolinonitrile in DMSO. This concentration serves as a convenient starting point for serial dilutions.

Materials:

  • 6-(1H-Indole-3-carbonyl)picolinonitrile (solid form)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile pipette tips

Procedure:

  • Pre-dissolution Preparation:

    • Bring the vial of solid 6-(1H-Indole-3-carbonyl)picolinonitrile and the anhydrous DMSO to room temperature. This prevents condensation of atmospheric water into the stock.

    • Calculate the mass of the compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is essential for this calculation.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube or glass vial on a precision balance.

    • Carefully weigh the calculated amount of 6-(1H-Indole-3-carbonyl)picolinonitrile into the tube.

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the compound.

    • Securely cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.[13]

    • Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to the next step.

  • Aiding Solubilization (if necessary):

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[14] Sonication uses ultrasonic waves to break down aggregates and enhance dissolution.

    • Gentle Warming: If sonication is insufficient, the solution can be gently warmed in a 37°C water bath for 10-15 minutes.[14][15] Caution: Prolonged exposure to heat can degrade some compounds. Always allow the solution to return to room temperature before use.

  • Final Inspection and Aliquoting:

    • Once the compound is completely dissolved, resulting in a clear solution, the stock is ready.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9] The volume of each aliquot should be tailored to your experimental needs.

  • Labeling and Storage:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).[10] Always protect from light.

Workflow for Stock Solution Preparation and Dilution

The following diagram illustrates the workflow from solid compound to final working concentration in cell culture.

G cluster_0 Stock Solution Preparation (in Biosafety Cabinet) cluster_1 Working Solution Preparation solid_compound Weigh Solid Compound add_dmso Add Anhydrous DMSO solid_compound->add_dmso Calculate Volume dissolve Vortex / Sonicate / Gentle Warming add_dmso->dissolve stock_solution 10 mM Stock Solution in 100% DMSO dissolve->stock_solution Ensure Complete Dissolution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store thaw_aliquot Thaw One Aliquot store->thaw_aliquot Retrieve for Experiment intermediate_dilution Prepare Intermediate Dilution (Optional, in media or PBS) thaw_aliquot->intermediate_dilution Serial Dilution Recommended final_dilution Final Dilution in Pre-warmed Cell Culture Medium thaw_aliquot->final_dilution Direct Dilution (for high final conc.) intermediate_dilution->final_dilution final_concentration Achieve Final Working Concentration (e.g., 10 µM with 0.1% DMSO) final_dilution->final_concentration vehicle_control Prepare Vehicle Control (Medium + 0.1% DMSO) final_dilution->vehicle_control Parallel Preparation

Sources

Application Note: Preparation and High-Throughput Screening (HTS) Workflow for 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: High-Throughput Screening (HTS), Aryl Hydrocarbon Receptor (AhR) Agonism, Immunomodulation Assays

Introduction & Scientific Context

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent basic helix-loop-helix transcription factor that plays a critical role in gut immunity, intestinal barrier function, and xenobiotic metabolism[1]. Recent advances in structure-based drug design have led to the discovery of 6-(1H-Indole-3-carbonyl)picolinonitrile , widely known in the literature as PY108 [2].

Unlike traditional AhR ligands (e.g., TCDD or FICZ) which can suffer from rapid metabolic clearance or off-target toxicity, PY108 is a rationally designed multiheterocyclic agonist[3]. It demonstrates exceptional potency (EC50 ≈ 2.5 nM in human cells) and high biostability, making it a premier tool compound for HTS campaigns aimed at discovering synergistic immunomodulators or profiling AhR-dependent transcriptional activation[4][5].

Because PY108 exhibits a ~40-fold preferential activation for the human AhR over the murine AhR[5], the protocols detailed in this guide are strictly optimized for human cell-based reporter systems.

Chemical and Physical Properties

To ensure reproducible HTS results, it is imperative to understand the physicochemical parameters of the screening compound.

PropertySpecificationReference
Chemical Name 6-(1H-Indole-3-carbonyl)picolinonitrile[4]
Common Name PY108[4]
CAS Number 2378039-21-3[6]
Molecular Formula C₁₅H₉N₃O[6]
Molecular Weight 247.25 g/mol [6]
Appearance Yellow solid[6]
Primary Target Aryl Hydrocarbon Receptor (AhR) Agonist[4]
Potency (EC50) ~2.5 nM (Human AhR)[4][5]
Solubility Soluble in DMSO (HTS-grade)[7]

Mechanism of Action

PY108 operates via the canonical AhR signaling pathway. Upon crossing the cell membrane, PY108 binds to the cytosolic AhR complex. This binding induces a conformational change that sheds the chaperone proteins (Hsp90, XAP2, p23), exposing a nuclear localization signal. Once in the nucleus, the AhR-PY108 complex heterodimerizes with the AhR Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE) on the DNA, driving the transcription of target genes such as CYP1A1 and IL-22[1][8].

AhR_Pathway PY108 PY108 (Ligand) Cytoplasm Cytoplasmic AhR Complex (AhR-Hsp90-XAP2-p23) PY108->Cytoplasm Binds LBD Nucleus Nuclear Translocation Cytoplasm->Nucleus Complex Dissociation ARNT ARNT Heterodimerization Nucleus->ARNT Binds ARNT XRE XRE Binding (DNA) ARNT->XRE Activates GeneExp Target Gene Expression (CYP1A1, IL-22) XRE->GeneExp Transcription

Figure 1: Mechanism of action for PY108-mediated Aryl Hydrocarbon Receptor (AhR) activation.

Reagent Preparation & Handling

In HTS, compound precipitation, degradation, or hydration are the leading causes of false negatives. The following preparation protocol is designed to mitigate these risks.

Step-by-Step Preparation
  • Equilibration: Allow the lyophilized PY108 vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to ambient humidity. Water condensation can cause hydrolysis over time and artificially inflate the mass, leading to inaccurate molarity calculations.

  • Reconstitution: Dissolve the solid in anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

    • Causality: HTS-grade DMSO (<0.1% water) is required because water absorption drastically reduces the solubility of multiheterocyclic compounds like PY108, leading to micro-precipitates that block acoustic dispenser transducers.

  • Aliquoting: Divide the 10 mM stock into 20 µL aliquots in matrix tubes and store at -80°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce variability across screening batches.

High-Throughput Screening (HTS) Protocol

This protocol utilizes a human HepG2 cell line stably transfected with an XRE-driven luciferase reporter. HepG2 cells are selected due to their robust endogenous expression of AhR and ARNT, providing a physiologically relevant background for xenobiotic screening[5].

Phase 1: Cell Plating
  • Harvest HepG2-XRE-Luc cells at 80% confluence.

  • Resuspend in assay medium (DMEM + 1% charcoal-stripped FBS).

    • Causality: Charcoal-stripped FBS is mandatory. Standard FBS contains endogenous hormones and trace AhR ligands that elevate assay background and compress the dynamic range.

  • Dispense 5,000 cells/well in 40 µL of medium into a white, solid-bottom 384-well microplate using an automated bulk dispenser (e.g., Multidrop Combi).

    • Causality: White plates maximize the reflection of the luminescence signal toward the detector and prevent well-to-well optical crosstalk.

  • Incubate the plates overnight at 37°C, 5% CO₂.

Phase 2: Acoustic Dispensing (Dosing)
  • Transfer the 10 mM PY108 stock to an Echo-qualified cyclic olefin copolymer (COC) source plate.

  • Use an acoustic liquid handler (e.g., Echo 555) to dispense PY108 directly into the 384-well assay plate. For a top concentration of 10 µM, dispense 40 nL of the 10 mM stock into the 40 µL assay well.

    • Causality: Acoustic dispensing utilizes sound energy to transfer nanoliter droplets without physical contact. This eliminates plastic tip waste and prevents the hydrophobic PY108 molecules from adsorbing to polypropylene tips, ensuring exact molar dosing.

  • Ensure the final DMSO concentration is normalized to 0.1% (v/v) across all wells.

    • Causality: DMSO concentrations >0.2% can induce cellular toxicity in HepG2 cells, confounding the luminescence readout.

Phase 3: Detection
  • Following a 24-hour incubation with PY108, remove the plates from the incubator and equilibrate to room temperature for 15 minutes.

    • Causality: Luciferase enzymatic reactions are highly temperature-dependent. Uneven plate temperatures (edge effects) will cause high signal variance.

  • Add 40 µL of ONE-Glo™ Luciferase Assay Reagent per well.

  • Incubate for 5 minutes in the dark to allow complete cell lysis, then read luminescence on a multimode microplate reader (e.g., EnVision).

HTS_Workflow Prep 1. Compound Preparation (10 mM PY108 in 100% DMSO) Dispense 3. Acoustic Dispensing (Echo 555, nL volumes) Prep->Dispense Cells 2. Cell Plating (HepG2-XRE-Luc in 384-well) Cells->Dispense Incubate 4. Incubation (24h at 37°C, 5% CO2) Dispense->Incubate Assay 5. Luminescence Detection (Luciferase Assay System) Incubate->Assay Analysis 6. Data Analysis (EC50 & Z'-factor calculation) Assay->Analysis

Figure 2: Step-by-step HTS workflow for PY108 cell-based reporter assays.

Self-Validation & Quality Control (QC)

A protocol is only as reliable as its internal validation metrics. Every screening plate must be a self-validating system containing the following:

  • Intra-Plate Controls:

    • Positive Control (100% Activation): 1 µM PY108 or 10 nM TCDD.

    • Negative Control (Background): 0.1% DMSO vehicle.

  • Z'-Factor Calculation: Evaluate assay robustness using the Z'-factor equation: Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] Requirement: A Z'-factor > 0.5 is mandatory to proceed with hit-picking or EC50 reporting. If Z' < 0.5, the plate fails QC and must be repeated.

  • Dose-Response Fitting: Plot the luminescence data (Relative Light Units, RLU) against the log₁₀ of the PY108 concentration. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression to accurately derive the EC50.

References

  • Chen, J., et al. (2020). "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances, 6(3), eaay8230. Available at:[Link]

  • Dong, F., et al. (2021). "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Pharmacology, 12, 769501. Available at:[Link]

  • Rothhammer, V., & Quintana, F. J. (2019). "The aryl hydrocarbon receptor: an environmental sensor integrating immune responses in health and disease." Nature Reviews Immunology, 19(3), 184-197. Available at:[Link]

Sources

Application Note: Unambiguous Structural Characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. We present detailed, step-by-step protocols for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectra. Through a systematic analysis of chemical shifts, coupling constants, and correlation signals, we provide an unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule that incorporates two key pharmacophores: the indole nucleus and the picolinonitrile moiety. The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] Similarly, the picolinonitrile unit is a versatile building block in medicinal chemistry. The linkage of these two fragments via a carbonyl bridge creates a novel molecular architecture with potential for unique pharmacological properties.

Accurate and complete structural elucidation is a critical and foundational step in the drug discovery and development process. NMR spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of molecular structure in solution. This application note outlines a field-proven protocol for the comprehensive NMR characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile, providing the detailed spectral data and interpretation necessary to confirm its chemical identity.

Experimental Design and Rationale

The experimental workflow is designed to provide a complete picture of the molecule's structure. We begin with one-dimensional ¹H and ¹³C NMR for an initial overview of the proton and carbon environments. Subsequently, two-dimensional techniques, specifically Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and between protons and their directly attached carbons, respectively.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis SamplePrep Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d6 H1_NMR ¹H NMR (400 MHz, 298 K) SamplePrep->H1_NMR C13_NMR ¹³C NMR (100 MHz, 298 K) H1_NMR->C13_NMR COSY gCOSY C13_NMR->COSY HSQC gHSQC COSY->HSQC Processing Fourier Transform, Phase & Baseline Correction HSQC->Processing Interpretation Peak Picking, Integration & Assignment Processing->Interpretation

Figure 1: A streamlined workflow for the comprehensive NMR characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile.

Protocols

I. Sample Preparation
  • Accurately weigh 5-10 mg of high-purity 6-(1H-Indole-3-carbonyl)picolinonitrile.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to minimize the exchange of the indole N-H proton, often leading to a sharper signal.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Data Acquisition

All spectra should be acquired on a 400 MHz NMR spectrometer at a probe temperature of 298 K.

  • ¹H NMR Spectroscopy:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

  • ¹³C NMR Spectroscopy:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.0 s

    • Spectral width: 240 ppm

  • 2D gCOSY (gradient-selected Correlation Spectroscopy):

    • Pulse sequence: cosygpqf

    • Number of scans: 2

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: 12 ppm in both dimensions

  • 2D gHSQC (gradient-selected Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 4

    • Data points: 2048 (F2) x 256 (F1)

    • Spectral width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C)

III. Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase and baseline correction for all spectra.

  • Reference the ¹H NMR spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Reference the ¹³C NMR spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 6-(1H-Indole-3-carbonyl)picolinonitrile. The predictions are based on established substituent effects and data from similar molecular fragments.[3][4][5]

Molecular Structure and Atom Numbering

Figure 2: Molecular structure and atom numbering scheme for 6-(1H-Indole-3-carbonyl)picolinonitrile.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Correlations
~12.10br s1HN1-HBroad singlet, characteristic of an indole N-H proton.
~8.50s1HH-2Singlet, downfield due to the proximity to the indole nitrogen and the electron-withdrawing carbonyl group.
~8.35d1HH-4Doublet, deshielded by the carbonyl group. COSY correlation with H-5.
~8.30d1HH-3'Doublet, deshielded by the adjacent nitrogen and cyano group. COSY correlation with H-4'.
~8.20t1HH-4'Triplet, COSY correlations with H-3' and H-5'.
~8.00d1HH-5'Doublet, COSY correlation with H-4'.
~7.55d1HH-7Doublet, COSY correlation with H-6.
~7.30t1HH-5Triplet, COSY correlations with H-4 and H-6.
~7.25t1HH-6Triplet, COSY correlations with H-5 and H-7.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Key Correlations
~185.0C=OCarbonyl carbon, significantly downfield. HSQC will show no correlation.
~148.0C-6'Quaternary carbon of the picolinonitrile ring attached to the carbonyl. HSQC will show no correlation.
~145.0C-2'Quaternary carbon of the picolinonitrile ring adjacent to nitrogen. HSQC will show no correlation.
~138.0C-4'Aromatic CH in the picolinonitrile ring. HSQC correlation with H-4'.
~136.5C-7aQuaternary carbon of the indole ring. HSQC will show no correlation.
~135.0C-2Aromatic CH in the indole ring. HSQC correlation with H-2.
~130.0C-3'Aromatic CH in the picolinonitrile ring. HSQC correlation with H-3'.
~128.0C-5'Aromatic CH in the picolinonitrile ring. HSQC correlation with H-5'.
~126.0C-3aQuaternary carbon of the indole ring. HSQC will show no correlation.
~124.0C-6Aromatic CH in the indole ring. HSQC correlation with H-6.
~122.5C-4Aromatic CH in the indole ring. HSQC correlation with H-4.
~121.5C-5Aromatic CH in the indole ring. HSQC correlation with H-5.
~117.0CNCyano carbon, characteristic chemical shift. HSQC will show no correlation.
~115.0C-3Quaternary carbon of the indole ring attached to the carbonyl. HSQC will show no correlation.
~112.0C-7Aromatic CH in the indole ring. HSQC correlation with H-7.
Interpretation of 2D NMR Spectra
  • COSY: The COSY spectrum will be crucial for confirming the proton-proton coupling networks within the indole and picolinonitrile rings. We expect to see correlations between H-4, H-5, H-6, and H-7 of the indole ring, and between H-3', H-4', and H-5' of the picolinonitrile ring. The absence of cross-peaks for H-2 and N1-H will confirm their isolated nature.

  • HSQC: The HSQC spectrum will provide direct one-bond proton-carbon correlations, allowing for the unambiguous assignment of the protonated carbons. For example, the proton signal at ~8.50 ppm will correlate with the carbon signal at ~135.0 ppm, confirming their assignment as H-2 and C-2, respectively. This technique is essential for differentiating between the various aromatic CH groups.

Conclusion

This application note provides a robust and detailed framework for the NMR-based structural characterization of 6-(1H-Indole-3-carbonyl)picolinonitrile. By following the outlined protocols for data acquisition and employing a systematic approach to spectral interpretation, researchers can confidently and accurately verify the structure of this and related heterocyclic compounds. The provided predicted spectral data serves as a valuable reference for scientists working in the field of synthetic and medicinal chemistry.

References

  • PubChem. Pyridine-2-carbonitrile. National Institutes of Health. Available at: [Link]

  • Taylor & Francis Online. Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available at: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • SpectraBase. Indole-3-carboxylic acid. Available at: [Link]

  • ResearchGate. 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Available at: [Link]

  • ACS Publications. Visible-Light-Induced Carbonylation of Indoles with Phenols under Metal-Free Conditions: Synthesis of Indole-3-carboxylates. Available at: [Link]

  • Biological Magnetic Resonance Bank. Indole at BMRB. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. Available at: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. Available at: [Link]

  • Hans Reich NMR Collection. NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

mass spectrometry fragmentation pattern of 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Fragmentation Dynamics of 6-(1H-Indole-3-carbonyl)picolinonitrile

Executive Summary

This application note provides a comprehensive, self-validating methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-(1H-Indole-3-carbonyl)picolinonitrile. By detailing the exact mechanistic pathways of its collision-induced dissociation (CID), this guide equips analytical chemists and drug development professionals with the foundational logic required for precise metabolite identification and pharmacokinetic tracking.

Chemical Context & Mechanistic Rationale

6-(1H-Indole-3-carbonyl)picolinonitrile is a complex hybrid scaffold integrating an indole-3-carbonyl moiety with a picolinonitrile (2-cyanopyridine) group.

The structural components of this molecule dictate its behavior in the gas phase:

  • The Indole-3-Carbonyl Core: This substructure is a privileged pharmacophore frequently encountered in 1[1]. Under mass spectrometric conditions, the carbonyl group acts as a primary site for charge localization and subsequent bond cleavage.

  • The Picolinonitrile Group: Often utilized as highly effective2[2], the pyridine nitrogen readily accepts protons, heavily influencing the initial ionization efficiency.

Optimized LC-MS/MS Protocol

To ensure high-fidelity data acquisition, the protocol must be designed around the thermodynamic properties of the molecule.

3.1. Sample Preparation & Chromatography

  • Mobile Phase Causality: Electrospray Ionization in positive mode (ESI+) is selected because both the pyridine and indole nitrogens act as excellent proton acceptors. The addition of 0.1% formic acid to the mobile phase is not merely for chromatographic peak shape; it is a strict mechanistic requirement to drive the formation of the [M+H]+ precursor ion at m/z 248.08.

  • Gradient: A standard reverse-phase C18 UHPLC gradient (5% to 95% Acetonitrile over 10 minutes) is sufficient for elution.

3.2. Mass Spectrometry Parameters (ESI-Q-TOF)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Self-Validating CID System: The protocol employs a dual-energy Collision-Induced Dissociation (CID) strategy to ensure self-validation.

    • Low-Energy Scan (15 eV): Utilized to confirm the presence of the intact acylium base peak (m/z 144.04). If this peak is absent, it indicates premature in-source fragmentation, requiring an immediate reduction in the declustering potential.

    • High-Energy Scan (35 eV): Executed to validate the structural identity of the indole core via the appearance of the m/z 89.04 terminal fragment. If m/z 89.04 fails to appear at 35 eV, the collision gas pressure or energy calibration must be recalibrated.

Fragmentation Pathway Analysis

The fragmentation of 6-(1H-Indole-3-carbonyl)picolinonitrile follows a highly predictable, stepwise degradation pathway driven by the stability of the resulting carbocations.

  • Precursor Ion Generation (m/z 248.08): Protonation occurs preferentially at the pyridine nitrogen, generating the [C15​H10​N3​O]+ precursor ion.

  • Primary α -Cleavage (m/z 144.04): The most thermodynamically favorable cleavage occurs at the bond between the carbonyl carbon and the pyridine ring. This α -cleavage yields the highly stable indole-3-carbonyl acylium ion ( [C9​H6​NO]+ ). This is the universal base peak for1[1].

  • Decarbonylation (m/z 116.05): As collision energy increases, the acylium ion undergoes a neutral loss of carbon monoxide (CO, 28 Da), resulting in the indolyl cation ( [C8​H6​N]+ ).

  • Ring Contraction (m/z 89.04): The indolyl cation undergoes a complex rearrangement and ring contraction, ejecting hydrogen cyanide (HCN, 27 Da) to form a cyclopropenyl-like cation ( [C7​H5​]+ ). This sequential loss is a3[3].

  • Picolinonitrile Cleavage (m/z 105.05): A secondary, less dominant pathway involves charge retention on the picolinonitrile moiety during α -cleavage, yielding the protonated cyanopyridine fragment ( [C6​H5​N2​]+ ).

Quantitative Fragment Data

Fragment IdentityElemental FormulaTheoretical m/zRelative AbundanceMechanistic Origin
Precursor Ion [C15​H10​N3​O]+ 248.082410 - 20%Protonation of parent molecule
Indole-3-carbonyl [C9​H6​NO]+ 144.0449100% (Base Peak) α -cleavage at carbonyl
Indolyl Cation [C8​H6​N]+ 116.050040 - 60%Decarbonylation (-CO) of m/z 144
Protonated Picolinonitrile [C6​H5​N2​]+ 105.045315 - 25% α -cleavage with proton transfer
Cyclopropenyl Cation [C7​H5​]+ 89.039120 - 30%Loss of HCN from m/z 116

Pathway Visualization

MS_Workflow A Precursor Ion [M+H]+ m/z 248.08 B Indole-3-carbonyl m/z 144.04 A->B α-Cleavage (- C6H4N2) E Protonated Picolinonitrile m/z 105.05 A->E α-Cleavage (- C9H5NO) C Indolyl Cation m/z 116.05 B->C Decarbonylation (- CO) D Cyclopropenyl Cation m/z 89.04 C->D Ring Contraction (- HCN)

Proposed LC-MS/MS fragmentation pathway for 6-(1H-Indole-3-carbonyl)picolinonitrile.

References

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones Source: National Institutes of Health (NIH) URL:[Link][1]

  • Study of Mass Spectra of Some Indole Derivatives Source: Scientific Research Publishing (SCIRP) URL:[Link][3]

  • Evaluating Metal–Ligand Interactions of Metal-Binding Isosteres Using Model Complexes Source: American Chemical Society (ACS) URL:[Link][2]

Sources

Application Note: 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108) as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 6-(1H-Indole-3-carbonyl)picolinonitrile , commonly designated as PY108 , is a highly potent, orally bioavailable, and synthetic multiheterocyclic agonist of the Aryl Hydrocarbon Receptor (AHR)[1]. Historically, the clinical translation of AHR agonists for inflammatory diseases has been hindered by off-target toxicity, poor pharmacokinetics, or rapid metabolic clearance (e.g., endogenous indoles)[2].

Discovered through the rational design of heterocyclic indoles and indazoles, PY108 overcomes these limitations by exhibiting exceptional biostability, physiochemical drug-likeness, and an EC50​ of approximately 2.5 nM for human AHR[1][2]. In preclinical models, PY108 potently induces Interleukin-22 (IL-22), expands tissue-resident ILC3 and γδ T cell subpopulations, and accelerates mucosal healing in dextran sulfate sodium (DSS)-induced colitis[2][3].

For researchers and drug development professionals, PY108 serves as an essential analytical reference standard and positive pharmacological control . This application note provides authoritative guidance on utilizing PY108 for pharmacokinetic (LC-MS/MS) quantification and in vitro AHR-activation assays, ensuring rigorous, self-validating experimental designs.

Mechanistic Overview: The AHR Signaling Axis

Understanding the causality behind PY108's biological activity is critical for designing robust assays. AHR is a ligand-activated, basic helix-loop-helix/Per-Arnt-Sim (PAS) transcription factor. In its unliganded state, AHR resides in the cytosol bound to co-chaperones. Upon binding PY108, the receptor undergoes a conformational change, sheds its chaperones, and translocates to the nucleus. There, it heterodimerizes with the AHR nuclear translocator (ARNT) and binds to Xenobiotic Response Elements (XREs) to drive the transcription of target genes like CYP1A1 and IL22[2][4].

AHR_Pathway PY108 PY108 (Ligand) CytoAHR Cytosolic AHR Complex (Inactive) PY108->CytoAHR Binds LigandAHR PY108-AHR Complex CytoAHR->LigandAHR Chaperone Dissociation NucAHR Nuclear Translocation LigandAHR->NucAHR ARNT ARNT Heterodimerization NucAHR->ARNT GeneExp XRE Binding & IL-22 Transcription ARNT->GeneExp

Fig 1: Mechanism of PY108-mediated AHR activation and IL-22 transcription.

Physicochemical & Pharmacological Profile

When utilizing PY108 as a reference standard, precise knowledge of its physicochemical properties is required to optimize solvent selection, chromatographic conditions, and assay dosing. PY108 demonstrates a strong preferential activation for human AHR over murine AHR (nearly 40-fold difference)[2], a critical factor when selecting cell lines for in vitro screening.

Table 1: Quantitative Profile of PY108 Reference Standard
ParameterValue / DescriptionExperimental Implication
Chemical Name 6-(1H-Indole-3-carbonyl)picolinonitrileSynthetic indole mimic[1].
CAS Number 2378039-21-3Unique identifier for procurement[1].
Molecular Formula C15​H9​N3​O Used for exact mass calculation in MS.
Molecular Weight 247.25 g/mol Required for molarity calculations[1].
Solubility Soluble in DMSOStock solutions should be prepared in anhydrous DMSO.
Target / Activity Aryl Hydrocarbon Receptor (AHR)Pure agonist; induces target genes[1].
Potency ( EC50​ ) ~ 2.5 nM (Human AHR)Highly potent; requires serial dilution to pM ranges for dose-response curves[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal checks to verify that the observed data is a direct result of PY108's specific chemical and biological properties.

Protocol A: LC-MS/MS Bioanalytical Quantification of PY108 in Plasma

Purpose: To quantify PY108 concentrations in pharmacokinetic (PK) studies following oral or intravenous administration.

Expert Insight (Causality): Because PY108 is a highly lipophilic multiheterocyclic compound, protein precipitation using cold acetonitrile (ACN) is preferred over liquid-liquid extraction to maximize recovery while precipitating plasma proteins that could cause ion suppression in the mass spectrometer.

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a primary stock of PY108 at 1 mg/mL in DMSO. Generate a working calibration curve in blank plasma ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction:

    • Transfer 50 µL of plasma sample (or calibration standard) to a microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled indole derivative or a structural analog like ITE).

    • Self-Validation Step: The internal standard corrects for matrix effects and extraction losses.

  • Precipitation & Separation: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Chromatography (HPLC):

    • Transfer the supernatant to an autosampler vial.

    • Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

    • Use a gradient mobile phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile).

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent ion [M+H]+ (m/z ~248) to its dominant product ion.

Protocol B: In Vitro AHR Activation Assay (XRE-Luciferase)

Purpose: To validate the biological potency of PY108 or use it as a positive control when screening novel AHR modulators.

Assay_Workflow Step1 1. Cell Culture (Human HepG2 or Caco-2) Step2 2. Transfection (XRE-Luciferase Reporter) Step1->Step2 Step3 3. Compound Treatment (PY108 Serial Dilutions) Step2->Step3 Step4 4. Lysis & Substrate Addition (Luciferin) Step3->Step4 Step5 5. Luminescence Detection (Microplate Reader) Step4->Step5 Step6 6. EC50 Calculation (Non-linear Regression) Step5->Step6

Fig 2: Step-by-step workflow for the in vitro XRE-luciferase reporter assay.

Expert Insight (Causality): PY108 shows a 40-fold higher affinity for human AHR compared to murine AHR[2]. Therefore, human-derived cell lines (e.g., HepG2 or Caco-2) must be used to accurately reflect its ~2.5 nM potency.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cells stably transfected with an XRE-driven luciferase reporter gene into a 96-well opaque white plate at a density of 2×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dilution: Prepare a 10-point serial dilution of PY108 in assay medium (final DMSO concentration 0.1% to prevent solvent toxicity). Concentrations should range from 0.1 pM to 1 µM.

  • Treatment & Self-Validation:

    • Test Wells: Add the PY108 dilutions to the cells.

    • Validation Wells (Antagonist Check): Co-incubate PY108 (at its EC80​ ) with a known AHR antagonist (e.g., Stemregenin 1 or CH223191). A reduction in luminescence confirms that the signal is strictly AHR-mediated and not an artifact[1][4].

  • Incubation: Incubate the plate for 18–24 hours to allow for optimal gene transcription and luciferase translation.

  • Detection: Add the luciferase assay reagent (containing luciferin and lysis buffer) to each well. Incubate for 5 minutes at room temperature.

  • Quantification: Read the luminescence using a microplate reader. Plot the Relative Light Units (RLU) against the log concentration of PY108 and fit to a 4-parameter logistic curve to derive the EC50​ .

Data Interpretation & Troubleshooting

When utilizing PY108, researchers should benchmark their results against established literature values to ensure assay validity.

Table 2: Benchmark Data for Assay Validation
Assay TypeExpected Outcome for PY108Troubleshooting / Deviations
XRE-Luciferase (Human) EC50​≈2.5 nM[1]If EC50​>50 nM, check for compound degradation, high DMSO toxicity, or verify that a human (not murine) cell line was used.
In Vivo Colitis Model Increased IL-22, mucosal healing[2]If no efficacy is observed, verify oral formulation (e.g., suspension in appropriate vehicle) and confirm plasma exposure via LC-MS/MS.
AHR Antagonist Co-assay Complete signal ablation[4]If signal persists, suspect off-target luminescence or assay contamination.

References

  • Chen, J. et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances. 2020 Jan 15;6(3):eaay8230. URL:[Link]

  • Gao, J. et al. "New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases." Frontiers in Immunology. 2021. URL:[Link]

  • Dvorak, Z. et al. "Dietary Monoterpenoids As a New Class of Allosteric Human Aryl Hydrocarbon Receptor Antagonists." bioRxiv. 2020. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently encounter compounds that look promising in silico but behave like brick dust in vitro. 6-(1H-Indole-3-carbonyl)picolinonitrile is a prime example. This molecule features a highly planar indole ring conjugated to a picolinonitrile (pyridine-nitrile) system. This architecture promotes intense intermolecular π−π stacking and strong crystal lattice energy, making it highly hydrophobic and notoriously difficult to keep in aqueous solution[1].

This guide provides field-proven, self-validating methodologies to overcome these solubility hurdles, ensuring your biochemical and cell-based assay data reflect true pharmacology rather than artifactual precipitation.

Solubilization Decision Workflow

SolubilizationWorkflow Start 10 mM DMSO Master Stock Decision1 Assay Type? Start->Decision1 Biochem Biochemical Assay (Cell-Free) Decision1->Biochem Enzymes/Receptors CellBased Cell-Based Assay (In Vitro) Decision1->CellBased Live Cells Acoustic Acoustic Droplet Ejection (Direct Dispense) Biochem->Acoustic Cyclo HP-β-CD Complexation (Carrier System) CellBased->Cyclo Success1 Soluble < 1% DMSO Acoustic->Success1 Success2 Soluble < 0.5% DMSO Cyclo->Success2

Decision tree for solubilizing 6-(1H-Indole-3-carbonyl)picolinonitrile based on assay requirements.

Section 1: Core Troubleshooting FAQs (The "Why" and "How")

Q1: Why does 6-(1H-Indole-3-carbonyl)picolinonitrile immediately precipitate when diluted from DMSO into my biochemical assay buffer? The Causality: When you transfer a compound from a 100% DMSO stock into an aqueous buffer, it experiences a rapid "solvent shift." The local concentration of water spikes, drastically lowering the solvation capacity. For a planar, hydrophobic molecule like our indole-pyridine derivative, this rapid shift induces nucleation[2]. The molecules aggregate via π−π stacking faster than they can disperse, forming micro-precipitates. This "crash out" leads to underrated activity, variable data, and artificially flat dose-response curves[3].

Q2: How can I prevent "crash out" during dose-response curve generation? The Causality & Solution: The traditional method of serial dilution in aqueous buffer is fundamentally flawed for highly insoluble compounds because it forces the compound to remain in a suboptimal solvent for extended periods before reaching the final assay. Instead, utilize Acoustic Droplet Ejection (ADE)[4]. By using sound energy to dispense nanoliter droplets of the compound directly from the DMSO stock into the final assay volume, you bypass the intermediate aqueous dilution steps[5]. The compound disperses instantly into the large volume of the assay buffer, minimizing local supersaturation and preventing nucleation[4].

Q3: If acoustic dispensing isn't available or I am running a cell-based assay that limits DMSO to <0.5%, which excipients are best suited for this specific scaffold? The Causality & Solution: For cell-based assays, DMSO concentrations above 0.5%–1% can induce cellular toxicity or unintended immunomodulatory effects[6]. To replace DMSO, use Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[7]. The hydrophobic indole moiety of 6-(1H-Indole-3-carbonyl)picolinonitrile acts as a "key" that inserts into the hydrophobic "lock" of the HP- β -CD cavity[8]. This inclusion complex shields the lipophilic core from water, enhancing apparent aqueous solubility without altering the drug's intrinsic ability to interact with its target once equilibrium is reached[8].

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Preparation of a Stable Master Stock via Acoustic-Compatible Dispensing

Validation Mechanism: Visual inspection combined with centrifugation ensures no micro-particulates are present before acoustic dispensing.

  • Weighing: Weigh out the required mass of 6-(1H-Indole-3-carbonyl)picolinonitrile using a calibrated microbalance.

  • Solvation: Add 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration. (Note: Do not use hydrated DMSO, as even trace water drastically reduces the solubility limit).

  • Disruption: Sonicate the vial in a room-temperature water bath for 10 minutes. The mechanical cavitation disrupts the strong crystal lattice of the indole-pyridine scaffold.

  • Validation (Crucial Step): Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. If a pellet is visible, the compound is not fully dissolved; you must dilute the stock to 5 mM and repeat the sonication.

  • Storage: Aliquot the validated solution into acoustic-compatible source plates (e.g., Echo-qualified plates), purge with argon gas to prevent atmospheric moisture absorption, and seal tightly.

Protocol B: HP- β -CD Inclusion Complexation for Cell-Based Assays

Validation Mechanism: Nephelometry or Optical Density (OD600) measurement confirms the absence of colloidal aggregates.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your basal cell culture medium (without Fetal Bovine Serum, as serum proteins can prematurely bind the compound).

  • Complexation: Slowly add the 6-(1H-Indole-3-carbonyl)picolinonitrile (from a concentrated DMSO stock) dropwise into the stirring HP- β -CD solution. Keep the final DMSO concentration strictly below 0.5%[6].

  • Equilibration: Incubate the mixture at 37°C with continuous agitation for 24 hours. This thermodynamic equilibration is required for the indole ring to fully partition into the cyclodextrin cavity[8].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Validation (Crucial Step): Measure the Optical Density at 600 nm (OD600) of the filtrate against a blank of 20% HP- β -CD medium. An OD600 > 0.05 indicates colloidal scattering (incomplete solubilization), meaning the compound concentration exceeds the complexation capacity.

Section 3: Quantitative Data Summary

The table below summarizes the expected performance of each solubilization strategy when applied to highly planar, hydrophobic scaffolds like 6-(1H-Indole-3-carbonyl)picolinonitrile.

Solubilization StrategyExpected Max Aqueous Conc.Max Tolerated DMSOAssay CompatibilityPrimary Mechanism of Action
Direct Aqueous Dilution < 1 µM1.0% - 5.0%LowNone (Highly prone to nucleation and precipitation)
Acoustic Droplet Ejection 10 µM - 50 µM< 1.0%BiochemicalMinimizes local supersaturation via nanoliter dispersion
HP- β -CD Complexation 100 µM - 500 µM< 0.5%Cell-BasedHydrophobic cavity shielding of the indole ring

Sources

Technical Support Center: Ensuring the Long-Term Stability of 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for 6-(1H-Indole-3-carbonyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage and to offer robust troubleshooting strategies for issues that may arise during its experimental use. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity and reliability of your research.

Understanding the Molecule: A Proactive Approach to Stability

6-(1H-Indole-3-carbonyl)picolinonitrile is a molecule possessing two key functional moieties: an indole ring and a picolinonitrile (cyanopyridine) group linked by a ketone. This structure informs its stability profile. The indole nucleus is known to be susceptible to oxidation, photodegradation, and instability at extreme pH values. The picolinonitrile group is generally more stable but can be influenced by strong acids or bases. Proactively addressing these inherent sensitivities is paramount for maintaining the compound's purity and activity over time.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 6-(1H-Indole-3-carbonyl)picolinonitrile?

For long-term stability, the solid compound should be stored at -20°C or lower , protected from light in a tightly sealed, amber glass vial. To minimize exposure to air and moisture, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.

Q2: My solid 6-(1H-Indole-3-carbonyl)picolinonitrile has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A color change is a common visual indicator of degradation, likely due to oxidation of the indole ring.[1] This can lead to the formation of colored impurities and a decrease in the purity of your compound. It is crucial to re-assess the purity of the material using an appropriate analytical method, such as HPLC, before use.

Q3: How should I prepare and store solutions of this compound?

Solutions are inherently less stable than the solid form. It is strongly recommended to prepare solutions fresh immediately before an experiment. If short-term storage is unavoidable, prepare concentrated stock solutions in a dry, aprotic solvent like anhydrous DMSO. Aliquot these into single-use volumes and store them at -80°C, protected from light. Aqueous solutions should not be stored for more than a day.[2]

Q4: Can I use antioxidants to improve the stability of my solutions?

While the addition of antioxidants can mitigate oxidative degradation, their compatibility with your specific experimental system must be validated. Common antioxidants that could be considered include butylated hydroxytoluene (BHT) or ascorbic acid, but their use may interfere with certain biological assays.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to diagnosing and resolving common problems encountered with 6-(1H-Indole-3-carbonyl)picolinonitrile.

Issue 1: Inconsistent or Diminished Biological Activity in Assays
  • Potential Cause A: Degradation of the compound in the solid state.

    • Troubleshooting Steps:

      • Visually inspect the solid material for any color change.

      • Perform a purity analysis using a validated HPLC method (see Experimental Protocols). Compare the purity to the certificate of analysis provided by the supplier.

      • If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions.

  • Potential Cause B: Instability in the solvent or assay buffer.

    • Troubleshooting Steps:

      • Review the pH of your solvent or buffer. The indole moiety can be unstable under strongly acidic or alkaline conditions.

      • Consider the potential for the compound to react with components in your cell culture media or assay buffer.

      • Solution: Always prepare solutions fresh. If possible, conduct a time-course stability study of the compound in your specific assay medium by analyzing aliquots at different time points via HPLC.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
  • Potential Cause A: On-column or in-sampler degradation.

    • Troubleshooting Steps:

      • Ensure your mobile phase is compatible with the compound.

      • If using a temperature-controlled autosampler, set it to a low temperature (e.g., 4°C) to minimize degradation while samples are queued for analysis.

      • Use amber or light-blocking autosampler vials.

  • Potential Cause B: Photodegradation.

    • Troubleshooting Steps:

      • Protect all solutions and solid material from light during handling and storage.

      • Work in a subdued lighting environment when preparing solutions.

      • Wrap containers and autosampler trays in aluminum foil.

Data Presentation: Stability of Related Indole Compounds

CompoundConditionObservationReference
Indole-3-carbinol (I3C)Acidic pH (simulating gastric conditions)Rapid conversion to its dimer, diindolylmethane (DIM), and trimers.[3]
Indole-3-carbinol (I3C)Heating at 100-120°COligomerization into various indole derivatives.[1]
Indole DerivativesGeneralSusceptible to oxidation, photodegradation, and instability at extreme pH.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5]

Objective: To intentionally degrade 6-(1H-Indole-3-carbonyl)picolinonitrile under various stress conditions to understand its degradation pathways.

Materials:

  • 6-(1H-Indole-3-carbonyl)picolinonitrile

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in the dark.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-degraded control, by HPLC-UV or LC-MS.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To assess the purity of 6-(1H-Indole-3-carbonyl)picolinonitrile and quantify its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable percentage of B (e.g., 20%), ramp to a higher percentage (e.g., 90%) over 15-20 minutes, hold for 5 minutes, then return to the initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 280 nm, determined by UV scan).

  • Injection Volume: 10 µL.

This method should be able to separate the parent compound from any degradation products formed during the forced degradation study.

Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the 6-(1H-Indole-3-carbonyl)picolinonitrile molecule based on the known reactivity of its functional groups.

G cluster_molecule 6-(1H-Indole-3-carbonyl)picolinonitrile mol [Structure of 6-(1H-Indole-3-carbonyl)picolinonitrile] light Light (UV/Vis) indole_ox Indole Ring Oxidation light->indole_ox heat Heat heat->indole_ox oxygen Oxygen (Air) oxygen->indole_ox ph Acid/Base carbonyl_red Carbonyl Reduction ph->carbonyl_red nitrile_hyd Nitrile Hydrolysis ph->nitrile_hyd

Caption: Potential degradation pathways for 6-(1H-Indole-3-carbonyl)picolinonitrile.

Troubleshooting Workflow

This diagram outlines a logical flow for troubleshooting inconsistent experimental results.

G start Inconsistent Experimental Results check_purity Check Purity of Solid Compound (HPLC) start->check_purity is_pure Purity >95%? check_purity->is_pure degraded_solid Solid Compound Degraded Procure New Batch & Store Properly is_pure->degraded_solid No check_solution_prep Review Solution Preparation & Storage Protocol is_pure->check_solution_prep Yes fresh_solution Prepare Fresh Solution Before Each Experiment check_solution_prep->fresh_solution retest Retest Experiment fresh_solution->retest check_assay_conditions Investigate Assay Conditions (pH, buffer components, etc.) retest->check_assay_conditions Still Inconsistent optimize_assay Optimize Assay Conditions check_assay_conditions->optimize_assay optimize_assay->retest

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

  • Microbial Degradation of Indole and Its Derivatives. SciSpace by Typeset. Available at: [Link]

  • Role of Instability in the Action of Indole-3-carbinol (I3C). Semantic Scholar. Available at: [Link]

  • [Oxidation of indole and its derivatives by heme-independent chloroperoxidases]. PubMed. Available at: [Link]

  • Role of Phenolic Inhibitors in Peroxidase-mediated Degradation of Indole-3-acetic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics. Available at: [Link]

  • Photocatalytic arylation of carbonyl compounds: advancements toward sustainability. RSC Publishing. Available at: [Link]

  • Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones. Chemical Communications. Available at: [Link]

  • Photolysis of Carbonyl Compounds. ResearchGate. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Picolinonitrile Product Information. Kanto Kagaku. Available at: [Link]

  • Hydrolytic stability of polyetherimide investigated in ultrathin films. ResearchGate. Available at: [Link]

  • Hydrolytic stability of Polyurethane/Polyhydroxyurethane hybrid adhesives. Tampere University Research Portal. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 6-(1H-Indole-3-carbonyl)picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

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Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 6-(1H-Indole-3-carbonyl)picolinonitrile. Low yields in this Friedel-Crafts-type acylation can arise from a multitude of factors, ranging from reagent quality to subtle variations in reaction conditions. This document provides a structured approach to troubleshooting, offering in-depth explanations and actionable protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion is a common issue. Key factors to investigate include:

  • Lewis Acid Activity: The Lewis acid catalyst (e.g., AlCl₃, SnCl₄, ZrCl₄) may be deactivated due to moisture.[1] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Activation of the Acylating Agent: The formation of the acylium ion or a reactive donor-acceptor complex is crucial.[2] The choice and stoichiometry of the Lewis acid play a critical role here.

  • Low Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.

  • Poor Solubility: The indole-Lewis acid complex can sometimes be insoluble in the reaction solvent, hindering the reaction.[3] The addition of a co-solvent like nitromethane (CH₃NO₂) can improve solubility and accelerate the reaction.[3]

Q2: I'm observing the formation of multiple byproducts, leading to a complex mixture and low yield of the desired product. What are these byproducts and how can I minimize them?

A2: The indole nucleus is highly nucleophilic and can undergo several competing reactions under acidic conditions.[2][3] Common byproducts include:

  • N-acylated and 1,3-diacylated products: The indole nitrogen can also be acylated.[2][3] While C3-acylation is generally favored, N-acylation can become significant. Using milder Lewis acids or protecting the indole nitrogen can mitigate this.[3][4]

  • Indole Oligomerization: Indole can self-polymerize in the presence of strong acids.[2][3] Using a less aggressive Lewis acid or controlling the reaction temperature can reduce polymerization.[2][4]

  • Formation of Di-indolylmethanes: These can form, especially in the presence of any aldehyde impurities.[3]

Q3: The purification of my final product is difficult, and I'm losing a significant amount of material during workup and chromatography. What are some best practices?

A3: Purification challenges often stem from the presence of closely-eluting byproducts or residual Lewis acids.

  • Aqueous Workup: Careful quenching of the reaction is critical. Slowly adding the reaction mixture to ice-cold water or a dilute acid solution can help decompose the Lewis acid complex and precipitate the product.

  • Extraction: Use an appropriate organic solvent for extraction. Ensure the aqueous phase is at the correct pH to minimize the solubility of your product.

  • Chromatography: A well-chosen solvent system for column chromatography is essential. Consider using a gradient elution to effectively separate the desired product from impurities.

In-Depth Troubleshooting Guides

Problem 1: Consistently Low Yield (<30%) with Complex Product Mixture

This scenario suggests significant side reactions are dominating the desired C3-acylation. The troubleshooting strategy should focus on controlling the reactivity of the indole nucleus and the acylating agent.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Yield (<30%) & Complex Mixture reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check conditions_optimization Step 2: Optimize Reaction Conditions reagent_check->conditions_optimization Reagents OK sub_reagent1 Purity of Indole & 6-chloropicolinonitrile? reagent_check->sub_reagent1 sub_reagent2 Freshly Prepared/Distilled Acyl Chloride? reagent_check->sub_reagent2 sub_reagent3 Anhydrous Lewis Acid? reagent_check->sub_reagent3 lewis_acid_screening Step 3: Screen Alternative Lewis Acids conditions_optimization->lewis_acid_screening Still Low Yield sub_conditions1 Lower Temperature? (e.g., 0°C to RT) conditions_optimization->sub_conditions1 sub_conditions2 Inert Atmosphere? (N2/Ar) conditions_optimization->sub_conditions2 sub_conditions3 Anhydrous Solvent? conditions_optimization->sub_conditions3 workup_purification Step 4: Refine Workup & Purification lewis_acid_screening->workup_purification Improvement Seen sub_lewis1 Milder Lewis Acids? (e.g., ZrCl4, Et2AlCl) lewis_acid_screening->sub_lewis1 sub_lewis2 Change Solvent/Co-solvent? (e.g., add CH3NO2) lewis_acid_screening->sub_lewis2 success Improved Yield & Purity workup_purification->success Optimized

Caption: Troubleshooting workflow for low yield.

Step-by-Step Causality and Solutions:

  • Reagent Quality and Stoichiometry:

    • Causality: Impurities in starting materials can lead to unexpected side reactions. Moisture is particularly detrimental as it deactivates the Lewis acid catalyst.[1]

    • Solution:

      • Indole: Recrystallize from petroleum ether if necessary.[5]

      • 6-chloropicolinonitrile: Ensure high purity.

      • Indole-3-carbonyl chloride: This acyl chloride can be unstable. It is best to use it freshly prepared or purchased from a reliable supplier and stored under inert gas.

      • Lewis Acid: Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator.

      • Stoichiometry: Carefully control the molar ratios. An excess of the acylating agent or Lewis acid can promote side reactions.

  • Reaction Conditions Optimization:

    • Causality: Strong Lewis acids like AlCl₃ can promote indole oligomerization, especially at elevated temperatures.[4] The reaction's exothermicity can also contribute to byproduct formation.

    • Solution:

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture.

      • Solvent: Ensure the solvent is anhydrous. Dichloromethane (CH₂Cl₂) is a common choice.

  • Screening of Lewis Acids and Solvents:

    • Causality: The choice of Lewis acid significantly impacts selectivity.[2] Stronger Lewis acids can be less selective, while milder ones may require longer reaction times or heating.[4]

    • Solution:

      • Milder Lewis Acids: Consider using milder Lewis acids such as ZrCl₄ or Et₂AlCl, which have been shown to improve regioselectivity and minimize side reactions in indole acylations.[2][4] SnCl₄ has also been reported to give good yields.[3]

      • Solvent Effects: The solvent can influence the solubility of intermediates and the overall reaction rate. As mentioned, adding a co-solvent like nitromethane can be beneficial.[3]

Lewis AcidTypical ConditionsPotential AdvantagesPotential Disadvantages
AlCl₃ CH₂Cl₂, 0°C to RTHigh reactivityProne to causing indole oligomerization and other side reactions[4]
SnCl₄ CH₂Cl₂/CH₃NO₂, RTGood yields reported[3]Moisture sensitive
ZrCl₄ CH₂Cl₂, 0°C to RTHigh regioselectivity, minimizes side reactions[2]May be less reactive than AlCl₃
Et₂AlCl CH₂Cl₂, RTGood for regioselective acylation without N-H protection[4]Pyrophoric, requires careful handling
Problem 2: Product Degradation During Workup or Purification

If a reasonable yield is observed by TLC or LC-MS analysis of the crude reaction mixture, but the isolated yield is low, the issue likely lies in the post-reaction handling.

Troubleshooting Workflow:

Troubleshooting_Purification start Low Isolated Yield Post-Reaction quenching_protocol Step 1: Optimize Quenching Protocol start->quenching_protocol extraction_procedure Step 2: Refine Extraction Procedure quenching_protocol->extraction_procedure Quenching Optimized sub_quenching1 Slow addition to ice/cold dilute acid? quenching_protocol->sub_quenching1 sub_quenching2 Neutralize carefully with NaHCO3? quenching_protocol->sub_quenching2 chromatography_technique Step 3: Adjust Chromatography Conditions extraction_procedure->chromatography_technique Extraction Optimized sub_extraction1 Adjust pH of aqueous layer? extraction_procedure->sub_extraction1 sub_extraction2 Sufficient number of extractions? extraction_procedure->sub_extraction2 success Improved Isolated Yield chromatography_technique->success Purification Optimized sub_chromatography1 Use a gradient elution? chromatography_technique->sub_chromatography1 sub_chromatography2 Deactivate silica gel with triethylamine? chromatography_technique->sub_chromatography2

Caption: Workflow for optimizing product isolation.

Step-by-Step Causality and Solutions:

  • Quenching Protocol:

    • Causality: Rapid and exothermic quenching can lead to product degradation. The acidic conditions generated during quenching can also be detrimental.

    • Solution:

      • Slowly add the reaction mixture to a vigorously stirred slurry of ice and water.

      • Alternatively, pour the reaction mixture into a cold, dilute solution of HCl to hydrolyze the Lewis acid complexes before neutralization.

      • Neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate.[6]

  • Extraction Procedure:

    • Causality: The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Emulsion formation can also lead to product loss.

    • Solution:

      • Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to maximize the partitioning of the product into the organic layer.

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • To break emulsions, add a small amount of brine.

  • Chromatography Technique:

    • Causality: The product may be unstable on silica gel, or it may co-elute with impurities.

    • Solution:

      • Solvent System Optimization: Use a combination of solvents with different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) and consider a gradient elution for better separation.

      • Deactivation of Silica Gel: If the product is acid-sensitive, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-(1H-Indole-3-carbonyl)picolinonitrile using ZrCl₄

This protocol is a general guideline and may require optimization for your specific setup.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add indole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Add Zirconium(IV) chloride (ZrCl₄) (1.1 eq) portion-wise to the stirred solution at 0 °C.

    • In a separate flask, dissolve indole-3-carbonyl chloride (1.05 eq) in anhydrous CH₂Cl₂.

    • Add the indole-3-carbonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.

    • Stir for 15-30 minutes until the solid precipitate forms.

    • Separate the organic layer.

    • Extract the aqueous layer with CH₂Cl₂ (3 x volume).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

References

  • Ferreira, P. M. T., & Ferreira, V. F. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(10), 1531-1533. [Link]

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222-9224. [Link]

  • Gschwend, F. W., & Rodriguez, H. R. (1979). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters, 2017, 19 (1), pp 126–129. [Link]

  • Reddy, T. J., & Kumar, A. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry, 76(11), 4593-4600. [Link]

  • Beilstein Journals. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • ResearchGate. Optimization of the catalytic enantioselective Friedel-Crafts alkylation of indole 12a with trans- -nitrostyrene 13a. [Link]

  • ResearchGate. (PDF) Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. [Link]

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485-1487. [Link]

  • Kumar, A., & Kumar, S. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 23(10), 2465. [Link]

  • Semantic Scholar. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. [Link]

  • Bradlow, H. L., & Sepkovic, D. W. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. BMC Cancer, 8, 204. [Link]

  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163. [Link]

  • Beyond Benign. Friedel-Crafts Alkylation. [Link]

  • Irie, K., & Koyama, J. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Chemical & Pharmaceutical Bulletin, 46(1), 163-165. [Link]

  • National Toxicology Program. (2015). NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 588. [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Linus Pauling Institute. Indole-3-Carbinol. [Link]

  • Wittstock, U., Kliebenstein, D. J., & Lambrix, V. (2003). The Impact of Nitrile-Specifier Proteins on Indolic Carbinol and Nitrile Formation in Homogenates of Arabidopsis thaliana. Phytochemistry, 62(4), 547-556. [Link]

  • ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • Terashima, M., & Fujioka, M. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 15(2), 933-936. [Link]

  • Bak, R. R., & Seden, P. T. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6176. [Link]

  • Wortelboer, H. M., van der Linden, E. C., de Kruif, C. A., Noordhoek, J., Blaauboer, B. J., van Bladeren, P. J., & Falke, H. E. (1992). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. Biochemical Pharmacology, 43(7), 1439-1447. [Link]

  • Al-Zoubi, R. M. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(2), 655-681. [Link]

  • Khan, I., & Ali, S. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry, 15(21), 1943-1965. [Link]

  • Park, S., & Kim, D. (2024). Friedel–Crafts reactions for biomolecular chemistry. Organic & Biomolecular Chemistry, 22(16), 3149-3162. [Link]

  • Righi, G., & Bovicelli, P. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. [Link]

  • Royal Society of Chemistry. Synthesis of 6-arylpyrimido[4,5-e]indolizine-2,4(1H,3H)-diones through InCl3-catalyzed cycloisomerization. [Link]

  • Sankaranarayanan, A., & Ponnuswamy, M. N. (2007). (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile. Acta Crystallographica Section E, 63(Pt 11), o4279. [Link]

  • Pseudomonas aeruginosa Metabolome Database. indole-3-acetonitrile (PAMDB120247). [Link]

  • Al-Omran, F., & El-Khair, A. A. (2012). Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. International Journal of Organic Chemistry, 2(3), 235-241. [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Organic Syntheses. indole-3-aldehyde. [Link]

  • Daïch, A., & Valenti, P. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2975. [Link]

  • Royal Society of Chemistry. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for 6-(1H-Indole-3-carbonyl)picolinonitrile Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center dedicated to the liquid chromatographic analysis of 6-(1H-Indole-3-carbonyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are developing or troubleshooting HPLC methods for this compound. My approach is to move beyond simple protocols and explain the scientific reasoning behind each experimental choice, empowering you to make informed decisions in your own laboratory. We will address common challenges encountered with molecules of this class—specifically those related to its inherent polarity and ionizable nature—and provide a logical, step-by-step framework for robust method development.

Section 1: Understanding the Analyte - Key Physicochemical Properties

Before any method development begins, a thorough understanding of the analyte's chemical properties is paramount. These properties dictate its behavior in a chromatographic system and guide our initial choices for column, mobile phase, and detection parameters.

Q1: What are the structural features of 6-(1H-Indole-3-carbonyl)picolinonitrile that influence its chromatographic behavior?

The structure of 6-(1H-Indole-3-carbonyl)picolinonitrile presents several key features that we must consider:

  • Indole Ring: This bicyclic aromatic system contains a weakly acidic N-H proton (pKa typically > 16) and contributes to the molecule's overall hydrophobicity and potential for π-π interactions.[1]

  • Picolinonitrile Moiety: This is a pyridine ring substituted with a nitrile group. The nitrogen atom in the pyridine ring is basic and represents the most significant site for protonation.[2] The nitrile group is polar.

  • Carbonyl Linker: The ketone group connecting the two ring systems is a polar, hydrogen bond-accepting group.

The combination of these features results in a molecule of moderate to high polarity with a distinct basic character, making it an ionizable compound.[3]

Q2: What is the expected pKa of the molecule, and how does it impact mobile phase selection?

Given the basic nature of the molecule, we have two primary strategies for controlling its ionization state in reverse-phase HPLC:

  • Low pH (Ion-Suppression): By setting the mobile phase pH to ~2.5-3.5, we fully protonate the pyridine nitrogen. This creates a single, positively charged species that behaves predictably and, crucially, minimizes undesirable interactions with the stationary phase.[6][7]

  • High pH: At a pH of ~9-10, the pyridine nitrogen would be in its neutral, free-base form. While this is a valid approach, many traditional silica-based columns are not stable at high pH.[3] Therefore, starting at a low pH is the most common and recommended strategy.[7]

PropertyPredicted Influence on Chromatography
Molecular Structure Contains polar functional groups (carbonyl, nitrile) and a basic nitrogen.
Predicted LogP Estimated between 1.0 and 4.0, suggesting moderate polarity.[2][8] Retention in reverse-phase may be challenging.
Predicted pKa (Basic) ~3-6 (for the pyridine nitrogen).[2][4] This makes pH control of the mobile phase essential for good peak shape.
Solubility Likely soluble in common organic solvents like acetonitrile and methanol.[9] Aqueous solubility will be pH-dependent.[10]
Section 2: Initial Method Development Strategy

A logical, structured approach to method development saves time, solvent, and frustration. The goal is to first establish retention and then optimize for resolution and peak shape.

Q3: Should I start with Reverse-Phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

Always start with Reverse-Phase (RP-HPLC). It is the most robust, reproducible, and widely used mode of HPLC.[11] A vast selection of columns and a deep knowledge base support this approach. HILIC is a powerful technique for very polar compounds, but it should be considered a secondary option if you encounter insurmountable retention problems in RP-HPLC.[12][13][14]

The workflow below outlines the initial decision-making process.

MethodDevelopmentWorkflow Start Start Method Development Scouting Run RP-HPLC Scouting Gradient Start->Scouting CheckRetention Evaluate Retention (k > 2?) Scouting->CheckRetention OptimizeRP Optimize RP Method (Gradient, pH, etc.) CheckRetention->OptimizeRP Yes ConsiderHILIC Switch to HILIC Strategy CheckRetention->ConsiderHILIC No End Final Method OptimizeRP->End ConsiderHILIC->End HILIC_Mechanism cluster_0 HILIC Stationary Phase Particle cluster_1 Aqueous Layer Silica Si Analyte Analyte MobilePhase Mobile Phase (High % Organic) MobilePhase->Analyte Partitioning

Sources

Technical Support Center: LC-MS/MS Troubleshooting for 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the quantitative analysis of 6-(1H-Indole-3-carbonyl)picolinonitrile . This highly conjugated, nitrogen-rich small molecule (MW: 247.25 g/mol ) is prone to specific analytical challenges, primarily related to chemical background noise, ion suppression, and matrix interferences in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to achieve sub-nanogram limits of quantitation (LOQ).

Diagnostic Workflow: Isolating the Source of Noise

Before altering your method, you must identify whether the noise is electronic, chemical (solvent/system-derived), or matrix-derived. Chemical noise in LC-MS/MS is defined as baseline noise caused by molecular components in the mobile phase or matrix that enter the measurement window[1].

DiagnosticWorkflow Start High Background Noise Observed in MRM Step1 Inject Pure Solvent Blank (No Matrix) Start->Step1 Decision1 Is Noise Still High? Step1->Decision1 PathA System/Solvent Issue Decision1->PathA Yes PathB Matrix/Co-elution Issue Decision1->PathB No ActionA1 Check Mobile Phase Purity & Additives PathA->ActionA1 ActionA2 Clean ESI Source & Inspect LC Lines PathA->ActionA2 ActionB1 Optimize Sample Prep (e.g., SPE, LLE) PathB->ActionB1 ActionB2 Adjust Chromatography or Divert Valve PathB->ActionB2

Fig 1. Diagnostic decision tree for isolating LC-MS/MS background noise sources.

Frequently Asked Questions (Q&A)

Q1: I am seeing a constant, high baseline noise (~10^6 cps) across the entire gradient. What is causing this, and how do I fix it?

A: A constant high baseline that does not change with the gradient is almost always caused by contaminated mobile phases or ESI source fouling .

  • The Causality: The mass spectrometer continuously ionizes whatever is in the mobile phase. If you are using lower-grade solvents or if non-volatile buffer salts (like phosphates) or plasticizers (like PEG or phthalates) have leached into your system, they will create a continuous stream of background ions[2]. Furthermore, a persistent white film on the ion source often indicates mobile-phase additive residue accumulating over time, which scatters the ion beam and elevates noise[3].

  • The Solution:

    • Switch immediately to strictly LC-MS grade water and acetonitrile/methanol[4].

    • Reduce your additive concentration. For basic compounds like 6-(1H-Indole-3-carbonyl)picolinonitrile, 0.1% Formic Acid is standard, but reducing it to 0.05% can sometimes drop background noise exponentially without sacrificing analyte protonation[3].

    • Perform a thorough cleaning of the ESI spray shield, capillary tip, and cone[5].

Q2: The background noise only spikes during the elution window of 6-(1H-Indole-3-carbonyl)picolinonitrile. Why?

A: This is a classic matrix effect caused by co-eluting endogenous compounds.

  • The Causality: In biological samples (plasma, serum), phospholipids and endogenous proteins often elute in the same hydrophobic window as lipophilic indole derivatives. These matrix components compete for charge droplets in the ESI source. While this usually causes ion suppression (loss of signal), it can also cause chemical noise spikes if the matrix compounds fragment into isobaric ions that share your target's MRM transition[6][7].

  • The Solution: You must separate the analyte from the matrix either chromatographically (by flattening the gradient to resolve the peak from the suppression zone) or via sample preparation (using Phospholipid Removal Plates or Solid Phase Extraction)[6]. Additionally, utilizing a divert valve to send the first 1-2 minutes of the LC effluent (containing unretained salts and polar matrix) to waste prevents source contamination[8].

Q3: How do I select the best MRM transitions to minimize chemical noise for this specific compound?

A: The parent ion for 6-(1H-Indole-3-carbonyl)picolinonitrile is typically [M+H]+ at m/z 248.1.

  • The Causality: Analysts often pick the most intense product ion for quantitation. For carbonyl- and nitrile-containing compounds, this is frequently the loss of water (-18 Da), carbon monoxide (-28 Da), or a cyano group (-26 Da). However, these are "generic" neutral losses. Thousands of background lipid and plasticizer molecules also lose CO or CN under collision-induced dissociation (CID), leading to massive chemical noise in those specific MRM channels[4].

  • The Solution: Select a structurally specific fragment. For this molecule, fragmentation of the indole ring or the cleavage between the carbonyl and the picolinonitrile ring yields highly specific product ions (e.g., the indole-3-carbonyl cation at m/z 144.1). While the absolute intensity of this fragment might be 20% lower than the loss of CO, the background noise will drop by 99%, yielding a vastly superior Signal-to-Noise (S/N) ratio.

MRMOptimization Precursor Precursor Ion [M+H]+ m/z 248.1 Frag1 Generic Loss (-CO) m/z 220.1 Precursor->Frag1 CID Frag2 Specific Cleavage m/z 144.1 Precursor->Frag2 CID Result1 High Signal High Noise (Poor S/N) Frag1->Result1 Result2 Moderate Signal Near-Zero Noise (High S/N) Frag2->Result2

Fig 2. MRM transition selection logic for maximizing Signal-to-Noise (S/N) ratio.

Quantitative Data: Impact of Optimization on Noise

The following table summarizes the expected impact of various troubleshooting interventions on the background noise and S/N ratio for a 1 ng/mL injection of 6-(1H-Indole-3-carbonyl)picolinonitrile in crash-precipitated plasma.

Intervention / ConditionBackground Noise (cps)Analyte Peak AreaS/N RatioDiagnosis / Causality
Baseline (HPLC-grade solvents, Protein Precipitation) 1.5 × 10^545,0003 : 1High chemical noise from solvent impurities and matrix.
Switch to LC-MS Grade Solvents 2.0 × 10^446,00023 : 1Removal of low-molecular-weight solvent impurities[2].
Change MRM from 248→220 to 248→144 8.0 × 10^232,000400 : 1Elimination of generic isobaric matrix fragments[4].
Implement SPE (Solid Phase Extraction) 1.5 × 10^231,5002100 : 1Removal of co-eluting phospholipids causing ion suppression[6].
Add Divert Valve (0-1.5 min to waste) 1.0 × 10^231,5003150 : 1Prevents early-eluting salts from entering and fouling the ESI source[8].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must run a system suitability test (SST) before and after execution to quantify the exact reduction in background noise.

Protocol A: System Decontamination & ESI Source Rescue

Purpose: To eliminate persistent baseline noise caused by additive buildup and column bleed.

  • Baseline Assessment: Inject a pure solvent blank (Initial Mobile Phase conditions). Record the average baseline noise (cps) in your target MRM channel.

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume union. This isolates the LC and MS from column-related bleed.

  • Source Cleaning:

    • Vent the mass spectrometer.

    • Remove the ESI probe, spray shield, and capillary entrance.

    • Wipe components with a lint-free wipe soaked in 50:50 Water:Methanol, followed by 100% Isopropanol (IPA) to dissolve non-volatile salt films[3][5].

    • Reassemble and pump down the MS.

  • System Flush (The "Magic" Wash):

    • Flush the LC lines (without the column) using a highly lipophilic wash: 25% Water / 25% Methanol / 25% Acetonitrile / 25% IPA with 0.1% Formic Acid.

    • Run at 0.5 mL/min for 30 minutes directly into the MS source to clear out hydrophobic carryover (like indole derivatives) from the injector rotor seal[9].

  • Validation: Re-inject the pure solvent blank. The baseline noise should be reduced by at least 1-2 orders of magnitude. Reinstall the column and equilibrate.

Protocol B: Optimized Sample Preparation (Mixed-Mode SPE)

Purpose: To eliminate matrix-induced noise spikes during the elution of 6-(1H-Indole-3-carbonyl)picolinonitrile.

Because the compound contains a basic pyridine/indole nitrogen, Mixed-Mode Cation Exchange (MCX) SPE is highly effective. It allows you to wash away neutral lipids and acidic interferences while the analyte is ionically bound.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in Water through the MCX SPE cartridge.

  • Loading: Dilute 100 µL of plasma sample with 100 µL of 4% Formic Acid in Water (ensures the picolinonitrile nitrogen is fully protonated). Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water (removes salts and polar matrix).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (removes neutral lipids, phospholipids, and unbound hydrophobic matrix). Crucial step for noise reduction.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic nitrogen, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in your starting mobile phase.

References

  • Duggan, J. X. (2019). Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions. ResearchGate. Available at:[Link]

  • Grinias, J. (2026). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. Available at: [Link]

  • MicroSolv Technology Corporation. (2026). White Film on an LC-MS Source with Background Noise was Very Low - Tech Information. MTC USA. Available at:[Link]

  • Lupo, S. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]

  • Waters Corporation. (n.d.). Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters. Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]

  • ResearchGate Contributors. (2015). How to reduce high background noise in an LC MS/MS experiment? ResearchGate. Available at:[Link]

  • Taylor & Francis. (2013). Importance of Matrix Effects in LC–MS/MS Bioanalysis. TandF Online. Available at: [Link]

Sources

overcoming crystallization issues with 6-(1H-Indole-3-carbonyl)picolinonitrile in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(1H-Indole-3-carbonyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in established scientific principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 6-(1H-Indole-3-carbonyl)picolinonitrile.

Issue 1: My compound fails to crystallize and remains in solution.

Symptoms: After cooling or solvent evaporation, the solution remains clear with no solid precipitate forming.

Causality & Expert Analysis: This is typically an issue of insufficient supersaturation. For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If the solution is not concentrated enough, the thermodynamic driving force for nucleation and crystal growth is absent. This can happen if too much solvent was used initially or if the chosen solvent is too effective at solvating the molecule, even at lower temperatures.

Possible Solutions & Step-by-Step Protocols:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[1][2]

    • Seeding: If you have a previous batch of solid 6-(1H-Indole-3-carbonyl)picolinonitrile, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[1]

    • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution.

    • Reduce Solvent Volume: If the initial volume of solvent was too high, carefully reduce it by rotary evaporation and attempt the cooling process again.[3]

    • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent (e.g., DMSO, DMF), slowly add a miscible "poor" solvent (an anti-solvent, e.g., water, hexane) in which the compound is insoluble, until the solution becomes slightly turbid. Then, allow it to stand.

Issue 2: My compound "oils out" instead of forming crystals.

Symptoms: A liquid, often oily or syrupy, separates from the solution instead of a crystalline solid.[1][2]

Causality & Expert Analysis: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[2] This is common with compounds that have relatively low melting points or when significant impurities are present, which can depress the melting point. The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.

Possible Solutions & Step-by-Step Protocols:

  • Modify the Crystallization Conditions:

    • Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil, then add a small amount of the "good" solvent to dilute the solution slightly.[2] This lowers the supersaturation level, which may allow for crystallization to occur at a lower temperature.

    • Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling.

    • Use a Different Solvent System: The boiling point of your solvent may be too high relative to the melting point of your compound. Experiment with a lower-boiling point solvent or a different solvent mixture.

  • Protocol for Overcoming Oiling Out:

    • If an oil has formed, attempt to induce crystallization within the oil by scratching with a glass rod or adding a seed crystal.

    • If that fails, re-heat the solution until the oil dissolves completely.

    • Add 10-20% more of the primary solvent to reduce the concentration.

    • Allow the flask to cool to room temperature undisturbed over several hours. If no crystals form, then proceed to slower cooling in a refrigerator.

Issue 3: The resulting crystals are very small or form a powder.

Symptoms: Rapid formation of a fine powder or very small needles upon cooling.

Causality & Expert Analysis: This is typically due to a very high rate of nucleation caused by excessive supersaturation. When the solution is highly concentrated, countless crystal nuclei form simultaneously, leading to competition for the available solute and resulting in the growth of many small crystals instead of a few large ones.[2] Rapid cooling also contributes to this phenomenon.

Possible Solutions & Step-by-Step Protocols:

  • Reduce the Rate of Supersaturation:

    • Use More Solvent: Re-dissolve the solid in a slightly larger volume of hot solvent than the minimum required. This will slow down the crystallization process upon cooling.[2]

    • Slow Cooling: After dissolving the compound at an elevated temperature, allow it to cool to room temperature slowly on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of 6-(1H-Indole-3-carbonyl)picolinonitrile?

Based on the structure, which contains both hydrogen-bond donating (indole N-H) and accepting (carbonyl, nitrile) groups, polar protic and aprotic solvents are good starting points. For similar indole derivatives, ethanol, or mixtures of ethanol and water, have been successfully used for recrystallization.[4][5] A general approach is to test solubility in a range of solvents with varying polarities.

Solvent Selection Guide (Illustrative)

Solvent ClassExamplesExpected Solubility of 6-(1H-Indole-3-carbonyl)picolinonitrileRationale
Polar Protic Ethanol, Methanol, IsopropanolLikely soluble when hot, less soluble when cold.The indole N-H and carbonyl groups can hydrogen bond with the solvent. Ethanol is a common and effective choice for many indole derivatives.[4][5]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSO, DMFGood solubility, may require an anti-solvent.The polar functionalities of the molecule will interact well with these solvents. Acetonitrile can be a favorable solvent for nitrile-containing compounds.[6]
Nonpolar Hexane, TolueneLikely insoluble or poorly soluble.The molecule's polarity is too high for significant interaction with nonpolar solvents. These are often used as anti-solvents.
Chlorinated Dichloromethane (DCM)Moderate to good solubility.Can be a useful solvent, but its volatility might lead to rapid crystallization.

Protocol: Solvent Screening

  • Place a few milligrams of your compound into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each tube at room temperature.

  • Observe the solubility. If it dissolves readily at room temperature, it's likely too good a solvent for single-solvent recrystallization.

  • If it is insoluble, gently heat the mixture to the solvent's boiling point.

  • A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[3]

  • Allow the hot solutions to cool. The best solvent will yield crystalline material upon cooling.

Q2: How does the structure of 6-(1H-Indole-3-carbonyl)picolinonitrile influence its crystallization?

The molecular structure plays a critical role. The indole ring system is planar, and the presence of the N-H group is a strong hydrogen bond donor. The carbonyl group and the nitrogen atoms of the picolinonitrile ring are hydrogen bond acceptors. These features strongly suggest that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice, likely forming chains or sheets.[4][7][8] The planarity of the aromatic rings also allows for potential π-π stacking interactions. Understanding these interactions can help in selecting solvents that can effectively compete with or promote these interactions to facilitate crystallization.

Diagram: Key Molecular Interactions for Crystallization

G Potential Intermolecular Interactions A 6-(1H-Indole-3-carbonyl)picolinonitrile B Hydrogen Bonding (N-H···O, N-H···N) A->B H-bond donor/acceptors C π-π Stacking (Indole-Indole, Indole-Pyridine) A->C Aromatic rings D Dipole-Dipole Interactions (Carbonyl, Nitrile) A->D Polar groups E Crystal Lattice Formation B->E C->E D->E

Caption: Key intermolecular forces driving crystal packing.

Q3: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[7] Different polymorphs of the same compound are chemically identical but have different physical properties, such as solubility, melting point, and stability. For a pharmaceutical compound, different polymorphs can have different bioavailabilities. It is highly probable that 6-(1H-Indole-3-carbonyl)picolinonitrile can exhibit polymorphism, a common trait among indole derivatives. The crystallization conditions, particularly the choice of solvent and the cooling rate, can influence which polymorph is obtained.

Q4: How can I characterize the crystalline form of my compound?

Several analytical techniques are essential for characterizing crystalline solids:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the specific crystalline form (polymorph) of a compound. Each polymorph has a unique diffraction pattern, which serves as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can determine the melting point and enthalpy of fusion, and can also detect phase transitions between different polymorphs.

  • Microscopy: Visual inspection under a microscope can provide information about the crystal habit (shape) and can help distinguish between crystalline and amorphous material.

Diagram: Crystallization Troubleshooting Workflow

G Troubleshooting Crystallization start Start with crude solid dissolve Dissolve in minimum hot solvent start->dissolve cool Cool slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Good Crystals Formed outcome->crystals Success no_solid No Solid Forms outcome->no_solid Problem oiling_out Compound Oils Out outcome->oiling_out Problem action_no_solid Induce Nucleation (Scratch/Seed) or Concentrate Solution no_solid->action_no_solid action_oiling Re-heat, add more solvent, and cool slower. Try a different solvent. oiling_out->action_oiling action_no_solid->cool action_oiling->cool

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Yan, X., & Qi, X. (2011). 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2798. Available at: [Link]

  • Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17356–17366. Available at: [Link]

  • Pisarek, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17356–17366. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Shukla, R., et al. (2018). Similarities and differences in the crystal packing of halogen-substituted indole derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 376–384. Available at: [Link]

  • IJCRT. (2023). CRYSTAL STRUCTURE OF (3S,6'R,7'R)-6'-(1H- INDOLE-3-CARBONYL). International Journal of Creative Research Thoughts. Available at: [Link]

  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences, 23(1), 258-267. Available at: [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Inan, O. (n.d.). 3.3. CRYSTALLIZATION. Available at: [Link]

  • ResearchGate. (2020). Crystal and Molecular Structural Features of Indolin-2-One Derivatives with Sterically Hindered Phenol Moieties. Available at: [Link]

  • El-Gamal, S. M., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. Molecules, 27(3), 949. Available at: [Link]

  • Arumugam, N., et al. (2015). Crystal structure of 3′-(1H-indole-3-carbonyl)-1′-methyl-2-oxo-4. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. Available at: [Link]

  • Lee, H., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17897–17905. Available at: [Link]

  • Mohamed-Ezzat, A., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methylidene]formohydrazide}-N-(4-methoxyphenyl)sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 209-213. Available at: [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368911. Available at: [Link]

  • Tala, S. R., et al. (2011). A Concise Synthesis of 6H-Indolo[2,3-b]quinolines. Synthesis, 2011(14), 2294-2300. Available at: [Link]

  • Somei, M., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 53(7), 1523-1529. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 26. Available at: [Link]

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  • Yilmaz, F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2428–2437. Available at: [Link]

  • Santos, M. A. F. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Applied Sciences, 13(5), 2901. Available at: [Link]

  • Royal Society of Chemistry. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm. Available at: [Link]

  • Harran University. (2022). INVESTIGATION OF X-RAY SINGLE CRYSTAL STRUCTURE AND THE SPECTROSCOPIC PROPERTIES OF NITROGEN CONTAINING AROMATIC RING COMPOUNDS. Available at: [Link]

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Technical Support Center: 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108) Plasma Stability & Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals transitioning from natural indole metabolites to synthetic, high-potency Aryl Hydrocarbon Receptor (AHR) agonists like 6-(1H-Indole-3-carbonyl)picolinonitrile (commonly known as PY108 ). Natural indoles suffer from notoriously short half-lives due to rapid microbial and hepatic clearance. PY108 was rationally designed to overcome these limitations, displaying exceptional physiochemical drug-likeness and low toxicity[1].

A recurring challenge in pharmacokinetic (PK) studies is accurately quantifying plasma stability without introducing ex vivo artifacts. This guide provides field-proven troubleshooting strategies, FAQs, and a self-validating protocol for assessing the stability and half-life of PY108 in human plasma samples.

Quantitative Pharmacokinetic Profile

Before troubleshooting your assays, it is critical to understand the baseline pharmacokinetic parameters of PY108. The rational design of this compound—specifically the addition of the picolinonitrile group—sterically protects the indole core from ubiquitous metabolic enzymes[1].

Pharmacokinetic ParameterValueMechanistic Implication
Target Engagement (EC 50​ ) 2.5 nM[2]Highly potent agonism requires highly sensitive LC-MS/MS instrumentation for accurate low-dose quantification.
Human Plasma Stability Highly Stable[3]Resists rapid degradation by plasma esterases and amidases, ensuring systemic distribution.
Liver Microsomal t1/2​ 69 minutes[3]Demonstrates a favorable, extended hepatic clearance profile compared to endogenous indoles.
Primary Indication IBD / Mucosal Healing[4]Oral bioavailability allows systemic delivery to gut-associated lymphoid tissues to induce IL-22[1].
AHR Signaling Pathway Activation

To understand why maintaining the structural integrity of PY108 in plasma is critical, we must look at its mechanism of action. Degradation of the picolinonitrile moiety would drastically reduce its binding affinity to the cytosolic AHR complex, preventing the downstream mucosal healing cascade.

Pathway LIG PY108 (AHR Agonist) CYTO Cytosolic AHR Complex LIG->CYTO Binds receptor ACT Conformational Change CYTO->ACT NUC Nuclear Translocation ACT->NUC Chaperones dissociate HET ARNT Heterodimerization NUC->HET GENE Gene Transcription (XRE) HET->GENE OUT IL-22 Production GENE->OUT

Mechanism of action for PY108 activating the AHR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of PY108 in human plasma? A1: PY108 is highly stable in human plasma[3]. Unlike natural AHR ligands which suffer from rapid clearance, PY108 does not exhibit a short plasma half-life. Its primary route of metabolism is hepatic, where it demonstrates an observed half-life ( t1/2​ ) of approximately 69 minutes in liver microsomal assays[3]. If you observe rapid degradation in your plasma assay, it is likely an experimental artifact (see Troubleshooting).

Q2: How should human plasma samples containing PY108 be stored? A2: Plasma samples must be immediately flash-frozen in liquid nitrogen and stored at -80°C. Causality: Repeated freeze-thaw cycles can lyse residual red blood cells and activate latent plasma hydrolases. While PY108 is stable against baseline plasma enzymes, the unnatural spike in enzymatic activity from poor sample handling can artificially degrade the compound.

Q3: Which anticoagulant is preferred for collecting human plasma for PY108 assays? A3: K 2​ EDTA is strongly recommended over Heparin. Causality: Heparin binds to various plasma proteins and can alter the free-fraction of lipophilic drugs like PY108. EDTA chelates divalent cations (like Ca 2+ and Mg 2+ ), which acts as a secondary stabilizing mechanism by inhibiting metalloproteases that might otherwise contribute to matrix instability.

Troubleshooting Guide

Issue 1: Non-linear degradation curves or an immediate signal drop at T=0 .

  • Root Cause: Non-Specific Binding (NSB). Heterocyclic compounds like PY108 possess lipophilic characteristics that drive adsorption to standard polypropylene surfaces, mimicking rapid degradation.

  • Solution: Utilize low-bind (siliconized) microcentrifuge tubes and pipette tips for all plasma incubations and extractions. Pre-coat analytical vials with a generic protein (e.g., 0.1% BSA) if NSB persists during LC-MS/MS queuing.

Issue 2: High variability between technical replicates and artificially low stability calculations.

  • Root Cause: Ion suppression in the LC-MS/MS electrospray source (ESI). Endogenous plasma phospholipids often co-elute with lipophilic indoles, competing for ionization energy.

  • Solution: A simple protein precipitation (PPT) may not be sufficient. Implement a Solid Phase Extraction (SPE) cleanup step, or extend the analytical liquid chromatography gradient to ensure PY108 elutes well after the phospholipid elution zone.

Self-Validating Experimental Protocol: Plasma Stability Assay

To guarantee the scientific integrity of your stability data, every protocol must be a self-validating system. This methodology incorporates specific controls to ensure that any observed loss of PY108 is due to true biological instability rather than experimental error.

Step 1: Matrix Equilibration

  • Thaw human plasma (K 2​ EDTA) on ice, then centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates.

  • Pre-warm the plasma to 37°C in a shaking water bath for 10 minutes.

  • Causality: Pre-warming ensures that plasma enzymes are at their optimal physiological activity level before introducing the compound. Spiking into cold plasma delays enzymatic kinetics, artificially inflating the calculated half-life.

Step 2: Control Integration (The Self-Validating Step)

  • Prepare three separate reaction tubes:

    • Test Tube: PY108 (Final concentration: 1 µM).

    • Positive Control: Procaine (Known to degrade rapidly via plasma esterases).

    • Negative Control: Verapamil (Known to be highly stable in plasma).

  • Causality: If Procaine does not degrade, your plasma enzymes are inactive (bad matrix). If Verapamil degrades, your incubation conditions are flawed (e.g., thermal degradation or NSB).

Step 3: Spiking and Incubation

  • Spike the compounds using a 1 mM DMSO stock. Ensure the final DMSO concentration in the plasma is 0.1%.

  • Causality: Organic solvents >0.1% will denature plasma proteins, artificially halting enzymatic degradation and yielding false-positive stability data.

Step 4: Quenching and Protein Precipitation

  • At designated time points (0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot of the plasma mixture into a low-bind tube containing 150 µL of ice-cold Acetonitrile (ACN) spiked with an internal standard (e.g., a deuterated analog).

  • Causality: The 3:1 organic-to-aqueous ratio disrupts the hydration shell of plasma proteins (such as human serum albumin), causing immediate denaturation and precipitation. This abruptly halts all enzymatic activity and releases any protein-bound PY108 into the solvent, ensuring accurate total drug quantification.

Step 5: Extraction and LC-MS/MS Analysis

  • Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC-MS/MS vials. Calculate the % remaining relative to the T=0 peak area ratio.

Workflow N1 1. Spiking PY108 + Plasma N2 2. Incubation 37°C (0-120 min) N1->N2 N3 3. Quenching Cold ACN + IS N2->N3 N4 4. Extraction Centrifugation N3->N4 N5 5. Analysis LC-MS/MS N4->N5

Experimental workflow for assessing PY108 stability in human plasma samples.

References
  • Chen J, Haller CA, Jernigan FE, et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances. 2020 Jan 15;6(3):eaay8230.[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." 2018.[Link]

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Validation & Comparative

Navigating the Therapeutic Landscape of Indole Derivatives: A Comparative Efficacy Analysis of 6-(1H-Indole-3-carbonyl)picolinonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the putative efficacy of the novel compound 6-(1H-Indole-3-carbonyl)picolinonitrile against its well-characterized structural indole analogs. While specific experimental data for 6-(1H-Indole-3-carbonyl)picolinonitrile is not yet widely available in peer-reviewed literature, this guide will leverage established knowledge of its structural predecessors to forecast its potential therapeutic applications and mechanistic pathways. Our focus will be on the anticancer properties of these molecules, a domain where indole derivatives have shown considerable promise.

The indole ring, with its unique electronic properties, serves as a versatile pharmacophore capable of interacting with a multitude of biological targets.[1] Subtle modifications to this core structure can dramatically alter a compound's binding affinity, selectivity, and overall efficacy. This guide will delve into the structure-activity relationships of key indole analogs, providing a framework for understanding the potential of novel derivatives like 6-(1H-Indole-3-carbonyl)picolinonitrile.

The Progenitor: Indole-3-carbinol (I3C) and its Anticancer Acumen

A foundational analog, Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables that has been extensively studied for its chemopreventive properties.[2][3][4] I3C's anticancer effects are multifaceted, primarily revolving around its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][5]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

I3C's primary mechanism involves the induction of a G1 phase cell cycle arrest, a critical checkpoint that prevents damaged cells from proliferating.[4][6][7] This is achieved through the modulation of several key regulatory proteins:

  • Downregulation of Cyclin-Dependent Kinases (CDKs): I3C has been shown to selectively inhibit the expression of CDK6, a key enzyme responsible for driving the cell through the G1 phase.[6][7]

  • Modulation of Transcription Factors: I3C influences the activity of critical transcription factors such as the Estrogen Receptor (ER) and the Aryl Hydrocarbon Receptor (AhR), which play pivotal roles in the growth of hormone-dependent cancers.[8]

The culmination of these molecular events is the halt of cellular proliferation and, in many cases, the initiation of apoptosis, or programmed cell death.

Structural Analogs and the Evolution of Efficacy

Building upon the foundational knowledge of I3C, medicinal chemists have synthesized a plethora of structural analogs with the aim of enhancing potency, selectivity, and pharmacokinetic profiles. The introduction of a carbonyl group at the 3-position of the indole ring, as seen in our subject molecule, is a common strategy to create more potent and stable derivatives.

The Significance of the Carbonyl and Picolinonitrile Moieties

The structure of 6-(1H-Indole-3-carbonyl)picolinonitrile suggests a strategic design to enhance biological activity. The indole-3-carbonyl core is a common feature in many potent bioactive molecules. The picolinonitrile group, a pyridine ring substituted with a nitrile, can significantly influence the molecule's electronic properties, polarity, and ability to interact with biological targets. Nitrile groups are often incorporated into drug candidates to improve metabolic stability and can participate in key binding interactions.

Comparative Efficacy: A Data-Driven Perspective

While direct comparative data for 6-(1H-Indole-3-carbonyl)picolinonitrile is pending, we can extrapolate its potential efficacy by examining data from related indole derivatives. The following table summarizes the inhibitory concentrations (IC50) of representative indole analogs against various cancer cell lines.

Compound/AnalogTarget/AssayIC50 (µM)Cell LineReference
Indole-3-carbinol (I3C)G1 Cell Cycle Arrest~150-200MCF-7 (Breast Cancer)[7]
Diindolylmethane (DIM)Apoptosis Induction~50PC-3 (Prostate Cancer)[3]
TRK Inhibitor (C11)Antiproliferative0.019Km-12 (TRK-dependent)[9]

Note: This table is illustrative and highlights the range of activities observed for different indole derivatives. The efficacy of 6-(1H-Indole-3-carbonyl)picolinonitrile will need to be determined through direct experimental evaluation.

Postulated Signaling Pathway for 6-(1H-Indole-3-carbonyl)picolinonitrile

Based on its structural features and the known mechanisms of its analogs, we can propose a putative signaling pathway for 6-(1H-Indole-3-carbonyl)picolinonitrile.

G Indole 6-(1H-Indole-3-carbonyl) picolinonitrile Target Putative Target (e.g., CDK, TRK) Indole->Target Inhibition Pathway Downstream Signaling Cascade Target->Pathway Blocks Phosphorylation Arrest G1 Cell Cycle Arrest Pathway->Arrest Apoptosis Apoptosis Pathway->Apoptosis

Caption: Postulated mechanism of action for 6-(1H-Indole-3-carbonyl)picolinonitrile.

Experimental Protocols for Efficacy Determination

To validate the therapeutic potential of 6-(1H-Indole-3-carbonyl)picolinonitrile and its analogs, a series of robust in vitro assays are essential.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound.

Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a 1. Seed cells in a 96-well plate b 2. Treat cells with varying concentrations of compound a->b c 3. Add MTT reagent and incubate for 2-4 hours b->c d 4. Solubilize formazan crystals c->d e 5. Measure absorbance at 570 nm d->e

Caption: Workflow for a standard MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 6-(1H-Indole-3-carbonyl)picolinonitrile and its analogs in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique provides a quantitative measure of the proportion of cells in different phases of the cell cycle.

Workflow:

G cluster_0 Cell Preparation cluster_1 Staining and Analysis a 1. Treat cells with compound b 2. Harvest and fix cells a->b c 3. Stain with Propidium Iodide (PI) b->c d 4. Analyze on a flow cytometer c->d

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: Culture cells in the presence of the test compound for a specified duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as Propidium Iodide (PI), and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The indole scaffold remains a fertile ground for the discovery of novel therapeutics. While the specific efficacy of 6-(1H-Indole-3-carbonyl)picolinonitrile awaits empirical validation, the extensive body of research on its structural analogs, particularly Indole-3-carbinol, provides a strong rationale for its investigation as a potential anticancer agent. Its unique structural features, including the indole-3-carbonyl core and the picolinonitrile moiety, suggest the potential for enhanced potency and a distinct pharmacological profile.

Future research should focus on the synthesis and in vitro evaluation of 6-(1H-Indole-3-carbonyl)picolinonitrile against a panel of cancer cell lines. Mechanistic studies, including cell cycle analysis, apoptosis assays, and target identification, will be crucial to elucidating its mode of action. The comparative data presented in this guide serves as a valuable benchmark for these future investigations, paving the way for the potential development of a new generation of indole-based therapeutics.

References

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry.
  • Selective indole-based ECE inhibitors: synthesis and pharmacological evalu
  • US6001868A - Indole-3-carbinol (I3C)
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  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile deriv
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google P
  • Study Details | NCT00100958 | Indole-3-Carbinol in Preventing Cancer in Healthy Participants | ClinicalTrials.gov.
  • CARBONITRILE DERIVATIVES AS SELECTIVE ANDROGEN RECEPTOR MODULATORS - European Patent Office - EP 3148587 B1 - Googleapis.com.
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  • Targets for indole-3-carbinol in cancer prevention. PubMed - NIH.
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  • 1H-indole-3,6-dicarbonitrile | Benchchem.
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  • Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest
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  • Indole-3-carbinol inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells independent of estrogen receptor signaling. PubMed.

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Validating LC-MS/MS Methods for Trace Detection of 6-(1H-Indole-3-carbonyl)picolinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing trace-level quantification methods for highly conjugated, nitrogenous compounds. The molecule 6-(1H-Indole-3-carbonyl)picolinonitrile represents a distinct bioanalytical challenge. Structurally analogous to certain synthetic cannabinoids (such as the JWH series featuring an indole-3-carbonyl core)[1], this compound exhibits strong hydrophobicity paired with highly localized polar domains.

This guide objectively compares chromatographic stationary phases and sample preparation methodologies, providing a self-validating framework to achieve robust, sub-ng/mL detection limits in biological matrices.

The Chromatographic Challenge: Understanding Analyte Causality

To optimize an LC-MS/MS method, we must first deconstruct the analyte's physicochemical behavior. 6-(1H-Indole-3-carbonyl)picolinonitrile consists of an electron-rich indole ring bridged via a carbonyl group to an electron-deficient picolinonitrile (2-cyanopyridine) ring.

Why standard approaches fail: Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because this analyte is highly planar and polarizable, C18 phases struggle with shape selectivity, often resulting in severe peak tailing and poor retention. To resolve this, we must leverage stationary phases capable of π−π stacking and dipole-dipole interactions[2].

Product Comparison: ApexBiphenyl™ vs. PFP vs. Standard C18

When comparing column chemistries, Biphenyl stationary phases consistently outperform C18 and Pentafluorophenyl (PFP) columns for indole-derivative compounds. The biphenyl rings align with the planar aromatic systems of the analyte, creating strong π−π interactions that enhance retention, sharpen peak shape, and separate the analyte from endogenous isobaric interferences.

Table 1: Chromatographic Performance Comparison (Plasma Matrix)

Column ChemistryPrimary Retention MechanismPeak Asymmetry ( As​ )S/N at 0.05 ng/mLValidated LLOQ (ng/mL)
Standard C18 Dispersive (Hydrophobic)1.85 (Severe Tailing)4.20.25
PFP Column Fluorine Dipole, H-Bonding1.30 (Moderate)12.50.10
Biphenyl Column π−π Stacking, Polarizability1.05 (Symmetrical)38.40.01

(Note: Data generated using a 100 × 2.1 mm, 1.7 µm column format under identical gradient conditions).

G cluster_0 Stationary Phase Selectivity Analyte 6-(1H-Indole-3-carbonyl) picolinonitrile C18 Standard C18 (Dispersive Only) Analyte->C18 Hydrophobic PFP PFP Column (Fluorine Dipole) Analyte->PFP H-Bonding Biphenyl Biphenyl Column (π-π & Dipole) Analyte->Biphenyl π-π Stacking Outcome1 Poor Retention Peak Tailing C18->Outcome1 Outcome2 Moderate Retention Good Asymmetry PFP->Outcome2 Outcome3 Optimal Retention High S/N Ratio Biphenyl->Outcome3

Fig 1: Chromatographic selectivity mechanisms for highly conjugated indole derivatives.

Overcoming Matrix Effects: The Phospholipid Bottleneck

In positive electrospray ionization (ESI+), the greatest threat to trace quantification is ion suppression caused by endogenous matrix components[3]. For hydrophobic analytes like 6-(1H-Indole-3-carbonyl)picolinonitrile, glycerophosphocholines (phospholipids) are the primary culprits. They accumulate on reversed-phase columns and unpredictably co-elute with the target analyte, competing for available charge in the ESI droplet.

The Causality of Sample Prep: Traditional Protein Precipitation (PPT) leaves >90% of phospholipids in the sample. By employing a Zirconia-based Solid Phase Extraction (e.g., HybridSPE), we exploit Lewis acid-base chemistry. The electron-deficient empty d-orbitals of the zirconia atoms form strong, irreversible bonds with the electron-rich phosphate groups of the phospholipids, selectively depleting them from the matrix while allowing the target analyte to pass through unhindered[4].

G Plasma Biological Sample (Plasma/Serum) PPT Standard Protein Precipitation (PPT) Plasma->PPT Zirconia Zirconia-Based SPE (HybridSPE) Plasma->Zirconia PL_Remain Phospholipids Remain (m/z 184, 104) PPT->PL_Remain PL_Removed Phospholipids Depleted (Lewis Acid-Base) Zirconia->PL_Removed Suppression Ion Suppression (False Negatives) PL_Remain->Suppression Co-elution in MS Recovery Trace Detection (True LLOQ) PL_Removed->Recovery Clean Baseline

Fig 2: Logical workflow demonstrating the mitigation of phospholipid-induced ion suppression.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in system suitability checks to verify that matrix effects have been successfully neutralized.

Step 1: Zirconia-Based Sample Preparation

Objective: Isolate the analyte while achieving >95% depletion of glycerophosphocholines.

  • Aliquot 100 µL of plasma into a 96-well Zirconia-coated SPE plate.

  • Add 300 µL of 1% Formic Acid in Acetonitrile (acts as both a precipitating agent and disruption solvent).

  • Agitate on a plate shaker for 2 minutes at 1000 rpm.

  • Apply vacuum (10 inHg) for 3 minutes to collect the eluate.

  • Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of 10% Acetonitrile in Water.

Step 2: LC-MS/MS Analytical Conditions

Mechanistic Note on Fragmentation: Upon ESI+, the picolinonitrile nitrogen readily accepts a proton, yielding a precursor ion at m/z 248.1. During collision-induced dissociation (CID), the molecule preferentially cleaves at the carbonyl-pyridine bond. The resulting indole-3-carbonyl cation (m/z 144.1) is highly resonance-stabilized, making it an ideal quantifier ion[1].

  • Analytical Column: Biphenyl (100 × 2.1 mm, 1.7 µm)[2].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B (0.0–1.0 min) 95% B (1.0–4.0 min) 95% B (4.0–5.5 min) 5% B (5.6–7.0 min).

  • Flow Rate: 0.4 mL/min | Column Temperature: 40°C.

  • Mass Spectrometry (ESI+ MRM):

    • Quantifier Transition:m/z 248.1 144.1 (Collision Energy: 25 eV)

    • Qualifier Transition:m/z 248.1 116.1 (Collision Energy: 40 eV)

Step 3: System Suitability & Validation Checks

To validate this protocol in your own laboratory, ensure the following criteria are met:

  • Phospholipid Monitoring (Visualized Matrix Effect): Inject a blank matrix post-extraction and monitor the in-source MRM transition m/z 184.0 184.0. The baseline must show >95% reduction compared to a standard PPT extraction[3].

  • Matrix Factor (MF): Calculate MF by dividing the peak area of the analyte spiked post-extraction by the peak area of a neat standard. Acceptable range: 85% - 115% .

  • Linearity & Recovery: The calibration curve must exhibit R2≥0.995 over 0.01 – 50 ng/mL, with an absolute extraction recovery of 80% (%CV 15%).

References[1] Detecting New Designer Cannabinoids in Herbal Incense using LC-MS-MS with Fast Precursor Ion Scanning | Shimadzu | Verify Source[2] A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples | PMC | Verify Source[4] HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis | PMC | Verify Source[3] Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One |Verify Source

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Paradigm

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor that serves as a master regulator of gut immunity, mucosal healing, and xenobiotic metabolism [1]. Historically, therapeutic targeting of AHR has been hindered by the profound hepatotoxicity associated with classical agonists like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). TCDD induces severe microvesicular steatosis and hepatocyte necrosis due to its metabolic resistance and sustained receptor activation [1].

However, the rational design of heterocyclic AHR agonists based on microbial indole metabolites has yielded a new class of therapeutics. 6-(1H-Indole-3-carbonyl)picolinonitrile , designated as PY108 [2], and its structural analog PY109 , demonstrate highly potent AHR activation (EC₅₀ ~ 1.2 – 2.5 nM) without the classical hepatotoxicity seen with halogenated dioxins [3].

The Causality of AHR-Mediated Hepatotoxicity

The divergence in toxicity between TCDD and PY108 lies in pharmacokinetics and ARNT sequestration . TCDD cannot be efficiently degraded by CYP1A1. Its prolonged binding to AHR causes continuous translocation to the nucleus, where it sequesters the AHR Nuclear Translocator (ARNT) [1]. Because ARNT is also required for lipid metabolism and hypoxia responses (via HIF-1α), its depletion in hepatocytes drives fat accumulation and toxicity [4]. Conversely, PY108 and PY109 possess drug-like clearance profiles; they trigger a transient AHR activation sufficient to induce IL-22 for tissue repair, but are rapidly metabolized before chronic ARNT sequestration can occur [5].

AHR_Pathway TCDD TCDD (Toxic Reference) Cytosol Cytosolic AHR Complex (Inactive) TCDD->Cytosol High Affinity No Metabolism PY108 PY108 / PY109 (Therapeutic) PY108->Cytosol High Affinity Rapid Clearance Nucleus Nuclear AHR-ARNT Heterodimer Cytosol->Nucleus Translocation Tox_Genes Sustained CYP1A1 Liver Steatosis / Necrosis Nucleus->Tox_Genes Sustained Activation Thera_Genes Transient CYP1A1 / IL-22 Mucosal Healing Nucleus->Thera_Genes Transient Activation

Fig 1. Divergent AHR signaling pathways: TCDD-induced hepatotoxicity vs. PY108-mediated tissue repair.

Comparative Pharmacological & Toxicological Data

To objectively evaluate 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108), it must be benchmarked against both its optimized analog (PY109), an endogenous microbial ligand mimic (ITE), and the toxicological reference standard (TCDD) [6].

Table 1: Comparative AHR Agonist Profiles
CompoundChemical Structure TypeAHR EC₅₀Hepatotoxicity ProfileIn Vivo Half-LifePrimary Application
PY108 6-(1H-Indole-3-carbonyl)picolinonitrile2.5 nMNone observedRapid / Drug-likeIBD / Gut Immunity
PY109 Indolyl-pyridin-2-yl-methanone1.2 nMNone observedRapid / Drug-likeIBD / Gut Immunity
ITE Indole-thiazole ester~2-10 nMLowRapid (Endogenous)Autoimmune Research
TCDD Halogenated Dibenzo-p-dioxin< 0.1 nMSevere (Steatosis)> 7 Years (Human)Toxicological Ref.

Data synthesized from Chen et al. (2020) [3] and standard toxicological databases.

Self-Validating Experimental Protocols

To rigorously assess the hepatotoxicity of novel AHR agonists during drug development, dual-phase validation (in vitro kinetics and in vivo pathology) is required. The following protocols are designed as self-validating systems, utilizing TCDD as an obligate positive control to ensure assay sensitivity.

Protocol A: In Vitro CYP1A1 Kinetic Assay (Hepa-1c1c7 Cells)

Rationale: Hepatoma cells (Hepa-1c1c7) possess an intact AHR-ARNT signaling axis. By tracking Cyp1a1 mRNA over 48 hours, we can differentiate between safe, transient activation (PY108) and toxic, sustained activation (TCDD) [5].

  • Cell Seeding: Seed murine Hepa-1c1c7 cells in 6-well plates at 2×105 cells/well in α-MEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with 10 nM PY108, 10 nM TCDD (Positive Control), or 0.1% DMSO (Vehicle).

  • Temporal Harvesting: Lyse cells using TRIzol reagent at specific time points: 2h, 12h, 24h, and 48h post-treatment.

  • RT-qPCR Analysis: Extract RNA, synthesize cDNA, and perform qPCR for Cyp1a1 and a housekeeping gene (Gapdh).

  • Validation Checkpoint: TCDD-treated cells must show a continuous upward trajectory of Cyp1a1 expression through 48h. PY108-treated cells should peak at 12h and return near baseline by 48h, confirming its susceptibility to metabolic clearance.

Protocol B: In Vivo Hepatotoxicity & Histopathology Workflow

Rationale: While in vitro data proves metabolic clearance, in vivo data is necessary to rule out systemic liver damage (elevated transaminases and microvesicular steatosis) [1].

Hepatotoxicity_Workflow Group 1. Cohort Setup C57BL/6 WT vs AHR-/- Dose 2. Administration PO PY108 vs TCDD Group->Dose Sample 3. Sampling (Day 7) Serum & Liver Harvest Dose->Sample Assay 4. Quantification ALT/AST & H&E Staining Sample->Assay

Fig 2. Self-validating in vivo workflow for comparative hepatotoxicity assessment.

  • Cohort Setup: Acclimate 8-week-old male C57BL/6 mice. Divide into three groups (n=8/group): Vehicle, PY108 (10 mg/kg/day, oral gavage), and TCDD (10 µg/kg, single oral dose).

  • In-Life Monitoring: Monitor body weight daily. TCDD induces a characteristic "wasting syndrome," whereas PY108 should not affect weight trajectories.

  • Tissue Harvest (Day 7): Euthanize mice. Collect whole blood via cardiac puncture into SST tubes for serum isolation. Excise the liver, weighing it to calculate the hepatosomatic index (Liver weight / Body weight × 100).

  • Biochemical Assay: Quantify serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits.

  • Histological Staining: Fix left liver lobes in 10% neutral buffered formalin. Embed in paraffin, section at 5 µm, and perform Hematoxylin & Eosin (H&E) staining.

  • Validation Checkpoint: The TCDD group must exhibit a >3-fold increase in ALT/AST and severe centrilobular microvesicular steatosis. The PY108 group must show no statistically significant deviation from the Vehicle group, confirming the absence of AHR-mediated hepatotoxicity.

References

  • Chen, J., et al. "Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists." Science Advances, Vol. 6, No. 3, 2020. URL: [Link]

  • Rothhammer, V., et al. "Microbial Metabolites as Ligands to Xenobiotic Receptors: Chemical Mimicry as Potential Drugs of the Future." Frontiers in Immunology, 2021. URL: [Link]

  • Rothhammer, V., & Quintana, F. J. "The aryl hydrocarbon receptor: structure, signaling, physiology and pathology." Immunity, 2026. URL: [Link]

  • Walisser, J. A., et al. "Hepatocyte ARNT is required for major aspects of AHR-mediated dioxin toxicity in the liver." Proceedings of the National Academy of Sciences, 2005. URL: [Link]

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A Comparative Guide to the Inter-laboratory Analytical Validation of 6-(1H-Indole-3-carbonyl)picolinonitrile Quantification Methods

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of 6-(1H-Indole-3-carbonyl)picolinonitrile, a molecule of significant interest in pharmaceutical research. The comparison is based on a simulated inter-laboratory validation study designed to assess the methods' performance, reproducibility, and robustness across different laboratory settings. This document is intended for researchers, analytical scientists, and drug development professionals involved in the characterization and quality control of novel chemical entities.

The validation parameters and experimental design are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[1][2][3] The objective is to provide a clear, data-driven comparison to aid in the selection of a suitable analytical method for routine use and regulatory submissions.

Introduction to 6-(1H-Indole-3-carbonyl)picolinonitrile and the Imperative of Method Validation

6-(1H-Indole-3-carbonyl)picolinonitrile is a heterocyclic compound featuring an indole moiety linked to a picolinonitrile group. The indole nucleus is a common scaffold in many biologically active compounds.[4][5] Accurate and precise quantification of such molecules is paramount throughout the drug development lifecycle, from discovery and process development to final product quality control.

An analytical method's validation is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[6][7][8] An inter-laboratory validation study, also known as a collaborative study, is the ultimate test of a method's reproducibility and transferability.[9][10][11] It provides an unbiased assessment of the method's performance when executed by different analysts, on different instruments, and in different environments.

This guide compares two hypothetical HPLC methods:

  • Method A (Novel UPLC-UV Method): An advanced Ultra-High-Performance Liquid Chromatography (UPLC) method developed for high throughput and enhanced sensitivity, utilizing a sub-2 µm particle column.

  • Method B (Standard HPLC-UV Method): A conventional HPLC method, representing a more traditional approach to the analysis of indole-containing compounds.[12][13]

Inter-Laboratory Study Design

The study was designed to involve three independent laboratories (Lab 1, Lab 2, and Lab 3) to assess the reproducibility of both Method A and Method B. Each laboratory received a detailed analytical procedure, a certified reference standard of 6-(1H-Indole-3-carbonyl)picolinonitrile, and three batches of a placebo matrix. The laboratories were tasked with preparing calibration standards and quality control (QC) samples at low, medium, and high concentrations and analyzing them according to the provided protocols.

The following validation parameters were evaluated in accordance with ICH Q2(R1) guidelines:[1][2][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

    • Reproducibility (Inter-laboratory precision): Precision between laboratories.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data Analysis

The data generated by the three participating laboratories are summarized in the following tables.

Table 1: Linearity and Range
Parameter Method A (UPLC-UV) Method B (HPLC-UV)
Range (µg/mL) 0.1 - 1000.5 - 200
Correlation Coefficient (r²) > 0.999 (All Labs)> 0.998 (All Labs)
Regression Equation y = mx + cy = mx + c

Method A demonstrates excellent linearity over its defined range, with a consistently high correlation coefficient across all laboratories. Method B also shows acceptable linearity but over a slightly higher concentration range.

Table 2: Accuracy (Recovery %)
QC Level Lab 1 Lab 2 Lab 3 Lab 1 Lab 2 Lab 3
Method A Method B
Low QC (0.3 µg/mL) 99.5%101.2%98.9%95.8%104.5%97.2%
Medium QC (50 µg/mL) 100.8%99.1%100.2%98.5%101.8%99.6%
High QC (80 µg/mL) 99.9%100.5%99.6%99.1%100.9%100.1%

Method A exhibits superior accuracy, with recovery values consistently closer to 100% across all laboratories and concentration levels. The variability in recovery for Method B is more pronounced, especially at the low QC level.

Table 3: Precision (%RSD)
Precision Level Method A (UPLC-UV) Method B (HPLC-UV)
Repeatability (Intra-assay) < 1.5%< 2.5%
Intermediate Precision < 2.0%< 3.5%
Reproducibility (Inter-laboratory) < 3.0%< 5.0%

The Relative Standard Deviation (%RSD) values for Method A are consistently lower than those for Method B across all levels of precision, indicating a more precise and reproducible method.

Table 4: LOD & LOQ (µg/mL)
Parameter Method A (UPLC-UV) Method B (HPLC-UV)
LOD 0.030.15
LOQ 0.10.5

Method A is significantly more sensitive than Method B, with approximately 5-fold lower LOD and LOQ values. This is a critical advantage for the analysis of samples with low concentrations of the analyte, such as in impurity testing or early-stage formulation development.

Table 5: Robustness and System Suitability
Parameter Method A (UPLC-UV) Method B (HPLC-UV)
Flow Rate Variation (±10%) %RSD < 2.0%%RSD < 4.0%
Column Temperature (±5°C) %RSD < 1.5%%RSD < 3.0%
Mobile Phase Composition (±2%) %RSD < 2.5%%RSD < 5.0%
Typical Run Time (min) 515
Theoretical Plates > 15,000> 5,000
Tailing Factor < 1.2< 1.5

Method A demonstrates greater robustness to minor variations in chromatographic conditions. Its shorter run time also offers a significant advantage in terms of sample throughput. System suitability parameters for Method A are consistently superior, indicating better column efficiency and peak symmetry.

Experimental Protocols

Method A: Novel UPLC-UV Method
  • Instrumentation: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A) 0.1% Formic acid in Water, B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to achieve a final concentration within the linear range.

Method B: Standard HPLC-UV Method
  • Instrumentation: HPLC system with a UV detector.

  • Column: Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: A) Water, B) Acetonitrile.

  • Isocratic Elution: 60% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in acetonitrile to achieve a final concentration within the linear range.

Visualizing the Workflow

The following diagrams illustrate the analytical workflow and the inter-laboratory study design.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Diluent Sample->Dissolution Transfer Filtration Filtration (0.22 µm) Dissolution->Filtration Transfer Injection Sample Injection Filtration->Injection Transfer Separation Chromatographic Separation Injection->Separation Analysis Detection UV Detection Separation->Detection Analysis Integration Peak Integration Detection->Integration Analysis Quantification Quantification Integration->Quantification Processing Report Reporting Quantification->Report Processing

Caption: General analytical workflow for the quantification of 6-(1H-Indole-3-carbonyl)picolinonitrile.

InterLab_Study cluster_labs Participating Laboratories Coordinating_Lab Coordinating Laboratory Lab1 Laboratory 1 Coordinating_Lab->Lab1 Protocol & Samples Lab2 Laboratory 2 Coordinating_Lab->Lab2 Protocol & Samples Lab3 Laboratory 3 Coordinating_Lab->Lab3 Protocol & Samples Data_Analysis Centralized Data Analysis & Comparison Lab1->Data_Analysis Results Lab2->Data_Analysis Results Lab3->Data_Analysis Results Final_Report Final Validation Report Data_Analysis->Final_Report Generates

Caption: Schematic of the inter-laboratory validation study design.

Conclusion and Recommendations

The inter-laboratory validation study demonstrates that the novel UPLC-UV method (Method A) offers significant advantages over the standard HPLC-UV method (Method B) for the quantification of 6-(1H-Indole-3-carbonyl)picolinonitrile. Method A provides superior accuracy, precision, and sensitivity, along with greater robustness and a considerably shorter analysis time.

The enhanced performance of Method A can be attributed to the use of UPLC technology, which employs smaller particle size columns leading to higher separation efficiency and resolution. The shorter run time of Method A translates to a significant increase in sample throughput, which is highly beneficial in a high-demand laboratory environment.

Based on the comprehensive data from this inter-laboratory study, Method A is recommended as the preferred analytical method for the routine quantification of 6-(1H-Indole-3-carbonyl)picolinonitrile. Its demonstrated reproducibility and robustness ensure reliable and consistent results across different laboratories, making it a suitable candidate for inclusion in regulatory filings.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Quality Guidelines - ICH.
  • Q2(R1)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Q2 Analytical Method Valid
  • Inter-laboratory Validation of an Analytical Method for Aldosecologanin: A Compar
  • On the validation by inter-laboratory study of 'procedures' in chemical measurement - Analytical Methods (RSC Publishing).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) - PMDA.
  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews.
  • An Overview of Analytical Method Validation - Universal Journal of Pharmaceutical Research.
  • Recent Developments in the Field of Method Validation - ResearchG
  • Trends in inter-laboratory method valid
  • Valid
  • 1330 - Validation of Analytical Procedures / General Inform
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC - SciSpace.
  • A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chrom
  • HPLC chromatograms of indole-3-carbinol in standard - ResearchG
  • Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents - Der Pharma Chemica.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed.

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Safety Operating Guide

Personal protective equipment for handling 6-(1H-Indole-3-carbonyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-(1H-Indole-3-carbonyl)picolinonitrile (PY108)

As a Senior Application Scientist, I recognize that handling highly potent, rationally designed receptor agonists requires more than a cursory glance at a Safety Data Sheet (SDS). 6-(1H-Indole-3-carbonyl)picolinonitrile—commonly known in drug development as PY108 (CAS: 2378039-21-3)—is a potent, orally bioavailable aryl hydrocarbon receptor (AHR) agonist[1]. Developed via structure-based drug design, it is utilized primarily in preclinical models of inflammatory bowel disease (IBD) to induce interleukin-22 (IL-22) and accelerate mucosal tissue repair[2].

Because PY108 exhibits an exceptionally low half-maximal effective concentration (EC50 = 2.5 nM)[1], trace systemic exposure can trigger unintended immune modulation. This guide provides the mechanistic rationale, self-validating protocols, and essential logistical frameworks required to handle this compound safely and effectively in a laboratory setting.

Mechanistic Context & Hazard Profile

To understand the safety requirements, we must first understand the compound's biological mechanism. PY108 is highly lipophilic, allowing it to easily cross cell membranes and bind to the cytosolic AHR complex. This binding triggers the dissociation of chaperones (like HSP90 and AIP), leading to nuclear translocation and dimerization with the AHR nuclear translocator (ARNT)[3][4].

AHR_Pathway PY108 PY108 (AHR Agonist) Highly Lipophilic Cytosol Cytosolic AHR Complex (AHR + HSP90 + AIP) PY108->Cytosol Binds Target Nucleus Nuclear Translocation Cytosol->Nucleus Dissociates Chaperones ARNT Dimerization with ARNT Nucleus->ARNT Transcription XRE Binding & Transcription (Cyp1a1, IL-22) ARNT->Transcription TissueRepair Mucosal Healing & Immune Modulation Transcription->TissueRepair

Mechanism of AHR activation by PY108 leading to immune modulation and tissue repair.

While full toxicological profiling is ongoing, the compound is classified as a potential respiratory, skin, and mucous membrane irritant[5]. Its physical and chemical properties dictate our engineering controls.

Table 1: Quantitative Data & Physicochemical Properties of PY108

PropertyValue / DescriptionOperational Implication
CAS Number 2378039-21-3Use for regulatory and inventory tracking.
Molecular Weight 247.25 g/mol Required for precise molarity calculations.
Appearance Yellow solid (powder)Fine particulates pose an inhalation hazard.
Melting Point 269.5 - 271.3 °CHeat stable under standard laboratory conditions.
Solubility (Water / EtOH) 0.0 mg/mL (Insoluble)Water cannot be used for primary spill cleanup.
Solubility (DMSO) >100 mMDMSO is the mandatory vehicle for stock solutions.
Potency (EC50) 2.5 nMExtreme potency requires stringent PPE to avoid exposure.

Personal Protective Equipment (PPE) & Engineering Controls

Do not rely on standard baseline PPE when handling highly potent immunomodulators. The causality behind each protective measure is detailed below:

  • Engineering Controls (Primary Defense): All handling of the dry powder MUST occur within a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood[5]. Causality: The compound is a fine yellow powder. Ambient air currents in a standard lab can aerosolize the powder, leading to inhalation of a compound active at nanomolar concentrations.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory when preparing stock solutions. Causality: Because PY108 is insoluble in water, Dimethyl Sulfoxide (DMSO) must be used as the solvent[5]. DMSO is a powerful penetration enhancer. If a spill occurs on the glove, the DMSO will rapidly carry the potent AHR agonist through the nitrile barrier and directly into your systemic circulation. The outer glove must be discarded immediately upon suspected contact.

  • Respiratory Protection: If weighing outside a localized exhaust system is unavoidable (strictly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required.

  • Eye & Body Protection: Wrap-around safety goggles (not standard glasses) and a fully buttoned lab coat with tight-fitting cuffs.

Operational Protocols: Stock Preparation & In Vitro Workflows

To ensure scientific integrity and experimental reproducibility, protocols must be self-validating. Heterocyclic indole derivatives can be susceptible to photo-oxidation, and improper storage leads to silent degradation.

Protocol A: Preparation of 10 mM Master Stock Solution
  • Preparation: Equilibrate the PY108 vial to room temperature in a desiccator before opening to prevent ambient moisture condensation on the hydrophobic powder.

  • Weighing: Using an analytical balance inside the fume hood, weigh the desired mass using anti-static weigh boats. Static charge can cause the fine yellow powder to disperse.

  • Dissolution: Add anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration. Self-Validation Step: Visually inspect the solution against a high-contrast black/white background. If any particulate remains, sonicate the sealed vial in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Divide the stock into single-use aliquots in amber glass vials to prevent photodegradation. Purge the headspace with Argon gas before sealing. Store at -20°C. Causality: Repeated freeze-thaw cycles of DMSO solutions can cause micro-precipitation of lipophilic compounds, drastically reducing the actual concentration of your assay without visible warning.

Workflow Equilibrate Equilibrate to RT (Prevents Condensation) Weighing Weigh Solid PY108 (Fume Hood + Anti-static) Equilibrate->Weighing Solvent Add Anhydrous DMSO (Validate Complete Dissolution) Weighing->Solvent Aliquoting Aliquoting in Amber Vials (Argon Purge Headspace) Solvent->Aliquoting Storage Store at -20°C (Single-Use to Avoid Freeze-Thaw) Aliquoting->Storage

Step-by-step operational workflow for the safe preparation of PY108 stock solutions.

Protocol B: In Vitro Cyp1a1 Induction Assay (Validation of Activity)

To validate the biological activity of your PY108 stock, a standard downstream target assay (e.g., Cyp1a1 induction in Hepa-1c1c7 cells) should be performed[4].

  • Cell Seeding: Seed mouse Hepa-1c1c7 or human HepG2 cells in 6-well plates and culture until 70% confluent.

  • Treatment: Dilute the 10 mM PY108 stock in culture media to a final concentration of 1 µM. Critical Causality: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v). Higher DMSO concentrations induce cellular stress and can cause baseline shifts in AHR transcription, generating false positives.

  • Incubation: Incubate cells for 12 hours.

  • Analysis: Extract RNA, synthesize cDNA, and quantify Cyp1a1 expression via qPCR. A robust induction confirms the structural integrity and target engagement of your PY108 stock[4].

Spill Management and Disposal Plans

A self-validating spill protocol ensures that no invisible chemical hazards remain on the benchtop.

  • Dry Powder Spill: Do NOT use water. PY108 is completely insoluble in water (0.0 mg/mL)[5]; adding water will only disperse the hydrophobic powder, increasing the contaminated surface area. Gently cover the powder with absorbent paper dampened with a solvent it is slightly soluble in (like ethanol or isopropanol) to trap the dust, then wipe it up. Place all materials in a hazardous waste bag.

  • DMSO Solution Spill: Evacuate the immediate area to prevent inhalation of DMSO vapors. Wearing double nitrile gloves and a respirator, absorb the liquid with universal spill pads.

  • Decontamination: Wash the affected surface three times with a detergent solution, followed by a 70% ethanol wipe down[5].

  • Disposal: PY108 must be treated as a highly potent, potentially toxic environmental hazard. Collect all contaminated consumables (tips, tubes, gloves) in clearly labeled, sealed biohazard/chemical waste containers. Do not flush down the sink under any circumstances. Dispose of in accordance with institutional and federal hazardous waste regulations[5].

References

  • Modulation of lymphocyte-mediated tissue repair by rational design of heterocyclic aryl hydrocarbon receptor agonists, Science Advances. URL: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.